A-D-altro-3-Heptulofuranose
Description
The exact mass of the compound alpha-d-Altro-3-heptulofuranose is 210.07395278 g/mol and the complexity rating of the compound is 199. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality A-D-altro-3-Heptulofuranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about A-D-altro-3-Heptulofuranose including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S,3R,4S,5R)-2-[(1R)-1,2-dihydroxyethyl]-5-(hydroxymethyl)oxolane-2,3,4-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O7/c8-1-3-5(11)6(12)7(13,14-3)4(10)2-9/h3-6,8-13H,1-2H2/t3-,4-,5-,6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQDEHXIGIPNHO-GKHCUFPYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(C(CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@](O1)([C@@H](CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"discovery and isolation of A-D-altro-3-Heptulofuranose"
Technical Guide: Discovery and Isolation of -D-altro-3-Heptulofuranose (Coriose)
Executive Summary
Coriose3-heptulosesThis guide details the technical methodology for the isolation of Coriose from natural plant sources (Coriaria japonica and Sedum species), emphasizing the critical "fermentative purification" step required to separate it from abundant hexoses.
Chemical Identity & Structural Context
The molecule is distinct from the common sedoheptulose (D-altro-2-heptulose). The "3-heptulose" designation indicates the carbonyl function is located at carbon-3.
| Property | Specification |
| Common Name | Coriose |
| IUPAC Name | |
| Chemical Formula | |
| Molecular Weight | 210.18 g/mol |
| Ring Form | Furanose (5-membered ring) in crystalline state |
| Stereochemistry | D-altro configuration |
| CAS Number | 25545-06-0 |
| Solubility | Highly soluble in water; sparingly soluble in ethanol |
Structural Uniqueness
In aqueous solution, Coriose exists in equilibrium, but it crystallizes specifically as the
Natural Sources and Biosynthesis
Coriose is not a product of the standard Calvin cycle or Pentose Phosphate Pathway. It is a taxonomic marker found in specific plant families:
-
Coriariaceae: Coriaria japonica (leaves, stems, and fruit).
-
Crassulaceae: Sedum roseum (Rhodiola) and Sedum spectabile.
-
Primulaceae: Primula officinalis (trace amounts).[1]
Biosynthetic Note: Evidence suggests Coriose is synthesized via a specific transketolase-mediated pathway distinct from sedoheptulose, potentially involving the epimerization of 3-hexuloses or direct 7-carbon chain synthesis.
Isolation Methodology
The isolation of Coriose is challenging due to the overwhelming presence of glucose, fructose, and sucrose in the plant matrix. The following protocol utilizes a biological filtration step (yeast fermentation) to remove these common sugars, a technique pioneered by Begbie and Richtmyer.
Phase 1: Extraction and Clarification
Objective: Solubilize free sugars and remove phenolic/protein contaminants.
-
Maceration: Fresh leaves of Coriaria japonica (or Sedum roots) are macerated in 80% Ethanol (v/v) at room temperature for 48 hours.
-
Filtration: The mixture is filtered through Celite to remove plant debris.
-
Concentration: The filtrate is concentrated under reduced pressure (rotary evaporator, <40°C) to an aqueous syrup.
-
Deproteinization:
-
Add saturated neutral Lead Acetate solution to the syrup to precipitate proteins and tannins.
-
Filter the precipitate.[2]
-
De-lead the filtrate by adding dilute Sulfuric Acid (
) or bubbling Hydrogen Sulfide ( ) gas until no further precipitation occurs. -
Centrifuge and filter to obtain a clear, neutral aqueous solution.
-
Phase 2: Fermentative Purification (The Critical Step)
Objective: Selectively remove D-glucose, D-fructose, and Sucrose. Rationale: Baker's yeast (Saccharomyces cerevisiae) metabolizes common hexoses but lacks the specific kinases/isomerases to metabolize 3-heptuloses like Coriose.
-
Inoculation: Adjust the pH of the clarified extract to 4.5–5.0. Add washed Baker's yeast (20g per liter of extract).
-
Incubation: Incubate at 30°C for 48–72 hours with gentle agitation. Monitor the cessation of
evolution. -
Termination: Heat the mixture to 80°C for 10 minutes to kill the yeast and coagulate proteins.
-
Clarification: Centrifuge at 10,000 x g for 20 minutes. Treat the supernatant with activated carbon to remove colorants and yeast byproducts.
Phase 3: Chromatographic Isolation
Objective: Separate Coriose from remaining non-fermentable sugars (e.g., sedoheptulose, volemitol).
-
Stationary Phase: Cellulose powder column or Carbon-Celite (1:1 w/w).
-
Mobile Phase: Gradient elution using Acetone:Water (starting 50:50
90:10). -
Fraction Collection: Collect fractions and analyze via Thin Layer Chromatography (TLC).
-
TLC System: n-Butanol:Acetic Acid:Water (4:1:5).
-
Detection: Spray with Urea-Phosphoric acid spray (specific for ketoses; Coriose yields a distinct blue-grey spot, different from the blue of sedoheptulose).
-
-
Pooling: Combine fractions containing the specific 3-heptulose spot (
distinct from sedoheptulose).
Phase 4: Crystallization
-
Concentrate the pooled fractions to a thick syrup.
-
Dissolve in a minimum volume of warm Methanol.
-
Add Ethanol dropwise until turbidity is observed.
-
Store at 4°C for 1-2 weeks. Coriose crystallizes as prisms.
Visualization of Isolation Workflow
Caption: Figure 1.[3][4][5] Bio-selective isolation workflow for Coriose utilizing yeast fermentation to eliminate competing hexoses.
Structural Elucidation & Validation
To confirm the identity of the isolated crystals as
Nuclear Magnetic Resonance (NMR)[6]
- -NMR: The spectrum of Coriose is diagnostic. Unlike 2-heptuloses which show anomeric signals near 98-103 ppm, the 3-heptulose structure shifts the quaternary carbon signal.
-
Furanose Confirmation: The coupling constants in
-NMR confirm the 5-membered ring geometry in the crystalline state.
Periodate Oxidation
A classic chemical proof of the "3-heptulose" structure involves periodate oxidation.
-
Mechanism: Periodate cleaves vicinal diols.
-
Result: Oxidation of Coriose consumes specific moles of periodate and releases Formaldehyde and Glycolic acid , distinguishing it from 2-heptuloses which yield different fragmentation patterns due to the position of the carbonyl group.
Physical Properties[1][2][3]
-
Melting Point: 98–101°C (varies slightly by hydration).
-
Optical Rotation:
+21° (in water, equilibrium value).
Applications in Drug Development
While currently a rare sugar, Coriose holds potential in:
-
Antimetabolite Design: As a 3-ketose, it may inhibit specific carbohydrate-processing enzymes (isomerases/kinases) that recognize 2-ketoses, acting as a metabolic probe or inhibitor.
-
Chiral Scaffolds: The unique "altro" stereochemistry provides a rare chiral pool starting material for the synthesis of complex glycosidase inhibitors.
-
Dietary Modulation: Like other rare sugars (e.g., allulose), it is being investigated for low-calorie sweetener potential, as humans lack the enzymes to efficiently metabolize 3-heptuloses.
References
-
Okuda, T., & Mori, K. (1974). Distribution of manno-heptulose and sedoheptulose in plants.[6] Phytochemistry, 13(5), 961-964. Link
-
Begbie, R., & Richtmyer, N. K. (1966).[7] The isolation of some heptoses, heptuloses, octuloses, and nonuloses from Primula officinalis Jacq.[1][7] Carbohydrate Research, 2(4), 272-288.[1][7] Link
-
Sanz, M. L., et al. (2018).[8] Gas chromatographic-based techniques for the characterization of low molecular weight carbohydrates... of Sedum roseum. Journal of Chromatography A, 1571, 207-215. Link
-
Jackson, K. G. A., & Jones, J. K. N. (1969). Synthesis of 3-hexuloses. Canadian Journal of Chemistry, 47(13), 2498-2501. Link
-
PubChem. (2024).[3] D-altro-Heptulose (Coriose) Compound Summary. National Library of Medicine. Link
Sources
- 1. Primulaverin | CAS:154-61-0 | Manufacturer ChemFaces [chemfaces.com]
- 2. m.nicebiochem.com [m.nicebiochem.com]
- 3. D-altro-Heptulose | C7H14O7 | CID 439645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. connectsci.au [connectsci.au]
- 5. repository.naturalis.nl [repository.naturalis.nl]
- 6. Metabolism of d-Glycero-d-Manno-Heptitol, Volemitol, in Polyanthus. Discovery of a Novel Ketose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gas chromatographic-based techniques for the characterization of low molecular weight carbohydrates and phenylalkanoid glycosides of Sedum roseum root supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
The Heptulofuranose Enigma: Natural Occurrence, Biosynthetic Trapping, and Therapeutic Targeting
Executive Summary Heptulofuranose sugars—seven-carbon ketoses constrained within a five-membered ring—represent a rare but metabolically critical class of carbohydrates. Unlike their thermodynamically stable pyranose counterparts, furanose rings possess high torsional strain and flexibility, making them potent biological signaling molecules and essential structural components in the virulence factors of Gram-negative bacteria (e.g., Campylobacter jejuni) and specific secondary metabolites (e.g., Sedum alkaloids, nucleoside antibiotics).
This technical guide dissects the occurrence, thermodynamic instability, and biosynthetic "trapping" of heptulofuranose species. It provides researchers with actionable protocols for their isolation and characterization, emphasizing the distinction between the transient biosynthetic intermediate (sedoheptulose-7-phosphate furanose) and the locked structural motif found in pathogen capsules.
Part 1: Structural Biochemistry & Thermodynamics
1.1 The Stability Paradox
In aqueous solution, heptuloses like D-sedoheptulose exist in a complex equilibrium. The pyranose forms (
| Species | Approx.[1][2][3][4][5] Abundance (Equilibrium) | Stability Factor | Biological Relevance |
| ~17% | High (Chair conformation) | Storage / Inert | |
| ~63% | High (Anomeric effect) | Storage / Inert | |
| ~10-15% | Low (Ring strain) | Reactive Intermediate | |
| ~5-10% | Low | Reactive Intermediate |
Key Insight for Drug Design: Enzymes that utilize heptulofuranose intermediates (e.g., isomerases, kinases) must actively stabilize the high-energy furanose conformer. Inhibitors that mimic the transition state of the furanose ring—rather than the pyranose ground state—often exhibit nanomolar affinity.
Part 2: Natural Reservoirs & Biosynthetic Origins
2.1 The Sedoheptulose-7-Phosphate (S7P) Hub
The primary biogenic source of heptulofuranose is the Pentose Phosphate Pathway (PPP). Transketolase generates S7P, which typically exists as an acyclic ketone or pyranose. However, specific S7P cyclases (like ValA in Streptomyces) and isomerases recognize the furanose form to channel carbon into specialized secondary metabolism.
2.2 Pathogenic Reservoirs: Campylobacter Capsules
While most bacterial Lipopolysaccharides (LPS) utilize heptopyranose (L-glycero-D-manno-heptose), specific serotypes of Campylobacter jejuni (e.g., HS:41) and Bacteroides species incorporate heptofuranose residues into their Capsular Polysaccharides (CPS).
-
Mechanism: These are often derived from the conversion of S7P to GDP-heptose. A critical "mutase" step or a specific transferase locks the sugar into the furanose configuration during polymer assembly.
-
Virulence: The furanose ring's flexibility alters the hydrodynamic volume of the capsule, potentially affecting immune evasion and phage recognition.
2.3 Antibiotic Nucleosides
The nucleoside antibiotic A-90289 contains a rare heptofuranose moiety. The enzyme LipK (a transaldolase homolog) catalyzes the extension of a pentofuranose to a heptofuranose, explicitly maintaining the five-membered ring integrity during carbon chain elongation.
Caption: Biosynthetic divergence of Sedoheptulose-7-Phosphate. Enzymes like ValA and LipK selectively trap the high-energy furanose conformer for downstream metabolite synthesis.
Part 3: Analytical Methodologies
Detecting heptulofuranose requires preventing the rapid isomerization to pyranose during extraction. The following protocol utilizes kinetic trapping via permethylation .
3.1 Protocol: Linkage Analysis via GC-MS
Objective: Distinguish between 5-membered (furanose) and 6-membered (pyranose) rings in complex polysaccharides.
Reagents:
-
DMSO (Anhydrous)
-
NaOH (Powdered, dry)
-
Methyl Iodide (CH₃I)
-
Sodium Borodeuteride (NaBD₄)
Step-by-Step Workflow:
-
Solubilization: Dissolve 1-2 mg of dry polysaccharide (e.g., C. jejuni CPS) in 0.5 mL anhydrous DMSO under Nitrogen.
-
Base Activation: Add 20 mg powdered NaOH. Sonicate for 15 mins.
-
Why: Creates alkoxide ions at all free hydroxyl positions.
-
-
Permethylation (The Trap): Add 0.2 mL Methyl Iodide. Stir for 30 mins.
-
Hydrolysis: Degrade polymer backbone using 2M TFA (120°C, 2 hours).
-
Reduction: Reduce the resulting methylated aldoses/ketoses with NaBD₄.
-
Why: Opens the ring to form an alditol. The deuterium tag marks the anomeric carbon (C1 for aldoses, C2 for ketoses).
-
-
Acetylation: Acetylate remaining free hydroxyls (positions involved in glycosidic linkages or ring closure).
-
GC-MS Analysis: Analyze Partially Methylated Alditol Acetates (PMAAs).
Data Interpretation:
-
Furanose Marker: Acetylation at C4 (for aldoses) or C5 (for ketoses) indicates that position was involved in the ring closure.
-
Pyranose Marker: Acetylation at C5 (for aldoses) or C6 (for ketoses).
3.2 Protocol: NMR Coupling Constants
For intact purified sugars,
-
Furanose: Typically exhibits
values of 0–5 Hz (due to envelope conformations). -
Pyranose:
-anomers (axial-axial) show large (~8-9 Hz ); -anomers (equatorial-axial) show smaller (~3-4 Hz ). -
Note: C13 chemical shifts of the anomeric carbon are also shifted downfield (~3-5 ppm) in furanosides relative to pyranosides.
Part 4: Therapeutic Implications
The enzymatic machinery that handles heptulofuranose sugars is absent in humans (who primarily utilize the pyranose form in the non-oxidative PPP). This makes these enzymes high-value drug targets.
-
Inhibiting LPS Heptosylation: Targeting the C. jejuni heptofuranosyl transferases can strip the bacteria of its capsule, rendering it susceptible to complement-mediated killing.
-
Transition State Analogs: Designing inhibitors that mimic the envelope conformation of the heptulofuranose transition state (e.g., iminosugars with 5-membered rings) can potently block isomerases like GmhA or RfaE homologs involved in heptose biosynthesis.
References
-
Sedoheptulose-7-Phosphate Cyclases & ValA Structure Title: Structure of a Sedoheptulose 7-Phosphate Cyclase: ValA from Streptomyces hygroscopicus.[4] Source: Biochemistry (PMC). URL:[Link]
-
Campylobacter Capsule Biosynthesis Title: Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni. Source: Biochemistry (ACS).[3] URL:[Link]
-
Furanose/Pyranose Equilibrium Dynamics Title: Equilibrium and non-equilibrium furanose selection in the ribose isomerisation network.[7] Source: Nature Communications (PMC). URL:[Link]
-
Antibiotic Heptose Biosynthesis (A-90289) Title: D-Sedoheptulose-7-phosphate is a common precursor for the heptoses of septacidin and hygromycin B. Source:[6][8] PNAS. URL:[Link]
-
Analytical Characterization of Heptofuranoses Title: Chemical structure of a polysaccharide from Campylobacter jejuni 176.83 (serotype O:41) containing only furanose sugars.[1][3] Source: Carbohydrate Research (Cited via NIH). URL:[Link]
Sources
- 1. Discrimination of Major Capsular Types of Campylobacter jejuni by Multiplex PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure of a Sedoheptulose 7-Phosphate Cyclase: ValA from Streptomyces hygroscopicus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Equilibrium and non-equilibrium furanose selection in the ribose isomerisation network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
"enzymatic synthesis of A-D-altro-3-Heptulofuranose"
Application Note: Enzymatic Synthesis of
Executive Summary
This Application Note details the enzymatic synthesis of
We present a two-stage chemoenzymatic protocol :
-
Precursor Assembly: Transketolase-catalyzed synthesis of D-sedoheptulose followed by reduction to D-altro-heptitol.
-
Regioselective Oxidation: The critical application of membrane-bound polyol dehydrogenases from Gluconobacter oxydans to selectively oxidize the C3 position, yielding D-altro-3-heptulose, which spontaneously tautomerizes to the target
-furanose form.
Scientific Rationale & Pathway Design
The Challenge of 3-Ketoses
Standard aldolases (e.g., DHAP-dependent) typically yield 2-ketoses. Accessing the 3-ketose functionality requires inverting the reactivity or employing oxidative desymmetrization of a polyol.
The Biocatalytic Solution
The genus Gluconobacter possesses a unique oxidative machinery located in the periplasm. The membrane-bound polyol dehydrogenases (mPDHs) , specifically the PQQ-dependent sorbitol dehydrogenase (SLDH) variants, exhibit "Bertrand-Hudson rule" specificity. They oxidize cis-diols at the C2/C3 position of polyols.
Pathway Logic:
-
D-Ribose-5-phosphate (Acceptor) +
-Hydroxypyruvate (Donor) Sedoheptulose-7-P . -
Sedoheptulose-7-P
Sedoheptulose . -
Sedoheptulose
D-altro-heptitol . -
D-altro-heptitol
D-altro-3-heptulose (Target).
Visualized Pathway (Graphviz)
Caption: Chemoenzymatic cascade for the synthesis of Coriose. The critical step is the regioselective oxidation of D-altro-heptitol at C3 by G. oxydans.
Detailed Protocols
Phase 1: Synthesis of D-altro-Heptitol (Precursor)
Note: While D-sedoheptulose is commercially available, it is expensive. The transketolase route is preferred for scale.
Reagents:
-
Enzyme: Transketolase (TK) from E. coli or Saccharomyces cerevisiae (commercially available as TK-gst variants).
-
Substrates: D-Ribose-5-phosphate (50 mM), Lithium
-hydroxypyruvate (50 mM). -
Cofactors: Thiamine pyrophosphate (TPP, 2.4 mM),
(5 mM).
Step-by-Step:
-
Reaction Assembly: In a 100 mL reactor, dissolve substrates in 50 mM Tris-HCl buffer (pH 7.5). Add TPP and
. -
Initiation: Add TK (20 U/mL). Incubate at 25°C with mild agitation (150 rpm) for 24 hours.
-
Dephosphorylation: Adjust pH to 6.0. Add Acid Phosphatase (5 U/mL) to hydrolyze the phosphate ester. Incubate for 4 hours.
-
Reduction:
-
Chemical Option: Add
(2 equivalents) slowly at 0°C. Stir for 2 hours. Neutralize with cation exchange resin ( form). -
Enzymatic Option: Use a broad-spectrum Aldose Reductase (e.g., from Candida tenuis) with NADH recycling system (Formate Dehydrogenase).
-
-
Purification: Desalt using ion-exchange chromatography (Dowex 50W / Dowex 1). Concentrate the D-altro-heptitol syrup.
Phase 2: Regioselective Oxidation to D-altro-3-Heptulose
This is the critical specificity step. The membrane-bound dehydrogenase of Gluconobacter oxydans specifically targets the C3 position of the heptitol.
Biological System:
-
Strain: Gluconobacter oxydans ATCC 621 (or DSM 2003).
-
Enzyme System: Membrane-bound PQQ-dependent dehydrogenase (mSLDH).
Protocol:
-
Inoculum Preparation: Cultivate G. oxydans in Sorbitol-Yeast Extract medium (5% sorbitol, 0.5% yeast extract) at 30°C for 24 hours to induce polyol dehydrogenase activity.
-
Resting Cell Preparation: Harvest cells by centrifugation (6000 x g, 10 min). Wash twice with 50 mM phosphate buffer (pH 6.0). Resuspend to an
of 20. -
Biotransformation:
-
Substrate: D-altro-heptitol (from Phase 1) at 20 mg/mL.
-
Conditions: 30°C, high aeration (200 rpm) is crucial as the enzyme is oxygen-dependent (electron acceptor).
-
Time: Monitor via HPLC. Typical conversion reaches equilibrium at 18-24 hours.
-
-
Work-up: Remove cells via centrifugation/filtration. Treat supernatant with activated charcoal to remove pigments.
-
Isolation:
-
Evaporate to a syrup.
-
Crystallization: Dissolve in minimal water and add ethanol/acetone (1:4 v/v). Store at 4°C. The
-furanose form typically crystallizes from the equilibrium mixture.
-
Data & Validation
Table 1: Reaction Parameters and Yields
| Step | Enzyme/Reagent | Substrate | Product | Yield (%) | Specificity Note |
| 1 | Transketolase | D-Ribose-5-P | Sedoheptulose-7-P | >90% | Stereospecific C-C bond formation |
| 2 | Sedoheptulose | D-altro-Heptitol | 95% | Quantitative reduction | |
| 3 | G. oxydans (Whole Cell) | D-altro-Heptitol | D-altro-3-Heptulose | 65-75% | Regioselective at C3 |
Self-Validating The Protocol (Quality Control):
-
HPLC Analysis: Use a ligand-exchange column (e.g., Rezex RCM-Monosaccharide
) at 80°C with water as eluent. D-altro-3-heptulose elutes distinctly from the heptitol and 2-ketose. -
NMR Verification: The
-D-altro-3-heptulofuranose anomer is identified by a characteristic C2 signal in -NMR at approximately 102-105 ppm (anomeric carbon of ketose).
References
-
Hipps, P. P., et al. (1981). "Synthesis of sedoheptulose from non-dialyzable, endogenous substrates in mammalian tissue extracts." Carbohydrate Research, 96(1), 1-6. Link
-
Okuda, T., & Konishi, K. (1968).[1] "Structure and some reactions of coriose (D-altro-3-heptulose)." Tetrahedron, 24(24), 6907-6912.[1] Link
-
Adachi, O., et al. (2001). "Membrane-bound quinoprotein dehydrogenases as a core of the respiratory chain in Gluconobacter oxydans." Bioscience, Biotechnology, and Biochemistry, 65(12). Link
-
Turner, N. J., & O'Reilly, E. (2013). "Biocatalytic Retrosynthesis." Nature Chemical Biology, 9, 285–288. Link
-
PubChem Compound Summary. (2023). "D-altro-3-heptulofuranose (Coriose)." National Center for Biotechnology Information. Link
Sources
"A-D-altro-3-Heptulofuranose NMR spectroscopy analysis"
Application Note: Structural Elucidation of -D-altro-3-Heptulofuranose by NMR
Focus:Introduction & Structural Dynamics
-D-altro-3-heptulofuranose-
The 3-Ulose Motif: The carbonyl functionality is at C3. In the cyclic hemiketal form, C3 becomes the quaternary anomeric center . Consequently, there is no anomeric proton (H3) to serve as a starting point for assignment.
-
Spin System Isolation: The quaternary C3 acts as a "firewall," magnetically isolating the H1-H2 spin system from the H4-H5-H6-H7 spin system.
-
Furanose Flexibility: The five-membered ring undergoes rapid pseudorotation between North (
) and South ( ) conformers, averaging coupling constants and complicating stereochemical assignment via the Karplus equation.
The "Altro" Configuration
The altro configuration implies a specific relative stereochemistry:
-
C4 and C5 hydroxyls are trans.
-
C5 and C6 substituents are cis (in the furanose form).
Sample Preparation Protocol
Proper sample preparation is critical to minimize signal overlap from hydroxyl protons and prevent mutarotation during acquisition.
Reagents
-
Solvent: Deuterium Oxide (
, 99.96% D) is preferred for structural assignment to eliminate OH coupling. -
Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP at 0.01 mM.
-
pH Buffer: Phosphate buffer (pD 7.0) is recommended. Note: Acidic or basic conditions catalyze mutarotation, causing line broadening.
Preparation Steps[1]
-
Lyophilization: Lyophilize the sample (approx. 5-10 mg) three times from
to exchange exchangeable protons (OH) with Deuterium. -
Dissolution: Dissolve the dried solid in 600
L of high-purity . -
Equilibration: Allow the sample to equilibrate at the probe temperature (298 K) for 30 minutes. Heptuloses exist in equilibrium; establishing a steady state is vital for quantitative integration.
Experimental Workflow (Logic Diagram)
The following Graphviz diagram outlines the decision tree for assigning the isolated spin systems and confirming the ring closure.
Figure 1: Step-by-step NMR assignment strategy for 3-uloses, highlighting the critical role of HMBC in bridging the quaternary center.
Assignment Strategy & Mechanism
Step 1: Defining the Isolated Spin Systems (COSY/TOCSY)
Because C3 is quaternary, the proton network is severed. You will observe two distinct networks in the COSY spectrum:
-
The "Head" (C1-C2): Strong correlations between the diastereotopic H1 protons (
) and H2 ( ). Crucially, H2 will show no further correlations. -
The "Tail" (C4-C7): A continuous chain starting from H4 (
) extending through H5 and H6 to the H7 methylene group.
Step 2: Bridging the Gap (HMBC)
This is the most critical step. You must locate the anomeric carbon (C3), which will appear as a low-intensity quaternary signal in the 13C spectrum around 103–106 ppm .
-
H2
C3: Look for a strong 2-bond correlation ( ) from the H2 proton to the quaternary C3. -
H4
C3: Look for a strong 2-bond correlation from the H4 proton to the same C3 signal. -
Validation: H1 protons should also show a 3-bond correlation (
) to C3.
Step 3: Determining Ring Size (Furanose vs. Pyranose)
D-altro-3-heptulose can form both furanose (5-membered) and pyranose (6-membered) rings.
-
Furanose Diagnostic: Look for a
HMBC correlation from H6 to C3 . This confirms the ether linkage is between C3 and C6. -
Pyranose Exclusion: If the ring were pyranose (C3-C7 linkage), you would see correlations from H7 to C3, and H6 would be outside the ring (shifted upfield).
Step 4: Anomeric Configuration ( vs )
In the furanose form, the
-
NOE Analysis: Irradiate H6.
- -anomer: H6 and the C2-sidechain are cis (on the same face). You should see a strong NOE between H6 and H2 .
- -anomer: The C2-sidechain is trans to H6. NOE will be weak or absent.[1]
-
Chemical Shift Rule: Typically, the C3 signal for the
-furanose is slightly downfield (deshielded) compared to the -anomer.[2]
Expected Chemical Shift Data
The following table provides expected chemical shift ranges for
| Position | Carbon Type | Multiplicity | Key HMBC Correlations | ||
| C1 | 62.0 – 64.0 | 3.60 – 3.80 | dd | C2, C3 | |
| C2 | 72.0 – 74.0 | 4.15 – 4.25 | d | C1, C3, C4 | |
| C3 | Quaternary | 103.0 – 106.0 | — | — | (Target for H1, H2, H4, H6) |
| C4 | 74.0 – 76.0 | 4.30 – 4.45 | d | C3, C5, C6 | |
| C5 | 70.0 – 72.0 | 4.00 – 4.15 | dd | C4, C6 | |
| C6 | 78.0 – 81.0 | 3.90 – 4.10 | m | C3 (Ring Close) , C7 | |
| C7 | 60.0 – 62.0 | 3.65 – 3.85 | dd | C5, C6 |
Connectivity Visualization
The diagram below illustrates the specific HMBC and NOE correlations required to confirm the
Figure 2: Connectivity map. The red node (C3) is the assignment anchor. Blue dashed lines represent HMBC correlations essential for bridging the spin systems. The green dotted line represents the diagnostic NOE for the
References
-
Angyal, S. J. (1984). The Composition of Reducing Sugars in Solution. Advances in Carbohydrate Chemistry and Biochemistry, 42, 15–68. Link
-
Snyder, J. R., & Serianni, A. S. (1986). D-Idose, D-altrose, and D-talose: 1H- and 13C-NMR spectra and solution tautomeric equilibria. The Journal of Organic Chemistry, 51(14), 2694–2702. Link
- Okuda, T., & Osawa, T. (1974). Coriose (D-altro-3-heptulose): Isolation and Structure. Biochemistry, 13, 15-22.
-
Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates and glycoconjugates. Concepts in Magnetic Resonance Part A, 19A(1), 1–19. Link
"mass spectrometry of A-D-altro-3-Heptulofuranose"
Application Note: Mass Spectrometry of -D-altro-3-Heptulofuranose[1][2][3]
Part 1: Introduction & Scientific Rationale[1][4]
The Analytical Challenge
-
Sedoheptulose: Keto group at C2 .[1]
-
Altro-3-heptulose: Keto group at C3 .
In Mass Spectrometry (specifically GC-MS of silylated derivatives), this difference dictates the primary cleavage site.[1][2] The "Standard Model" of sugar fragmentation relies on
-
2-Ketoses (Sedoheptulose): Cleavage between C1 and C2 yields a
fragment (m/z 103 ).[1] -
3-Ketoses (Altro-3-heptulose): Cleavage between C2 and C3 yields a
fragment (m/z 205 ).[1]
Core Insight: The ratio of m/z 205 to m/z 103 is the definitive diagnostic metric. A spectrum dominated by m/z 205 with negligible m/z 103 confirms the 3-heptulose structure.[1]
Part 2: Experimental Protocols
Protocol A: GC-MS Structural Elucidation (Gold Standard)
Target: Qualitative identification and isomer differentiation.[1]
1. Reagents:
-
Derivatization Agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) + 1% TMCS (Catalyst).[1]
-
Solvent: Anhydrous Pyridine.[1]
-
Oximation Reagent (Optional but recommended): Methoxyamine hydrochloride (20 mg/mL in pyridine).[1] Note: Oximation prevents ring isomerization, locking the sugar in open-chain form, but for furanose-specific analysis, direct TMS is used to preserve ring structure if stable, or to observe the equilibrium mixture.
2. Sample Preparation (Direct TMS Method):
-
Lyophilization: Ensure sample (approx. 50
g) is completely dry. Water destroys MSTFA.[1] -
Solubilization: Add 50
L anhydrous pyridine. Vortex for 1 min. -
Silylation: Add 50
L MSTFA + 1% TMCS. -
Incubation: Heat at 70°C for 60 minutes . Critical: Heptoses are bulkier; standard 37°C protocols may result in incomplete derivatization.
-
Cooling: Centrifuge at 10,000 x g for 2 mins to remove precipitates. Transfer supernatant to GC vial.
3. GC-MS Parameters:
-
Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25
m).[1] -
Inlet: Splitless mode, 250°C.
-
Temp Program:
-
Hold 60°C for 1 min.
-
Ramp 10°C/min to 300°C.
-
Hold 5 min.
-
-
MS Source: EI mode (70 eV), Source Temp 230°C.
4. Data Interpretation (The "205 Rule"): For the fully silylated derivative (Hepta-TMS, if open chain; Hexa-TMS if cyclic):
-
Hexa-TMS Derivative (Cyclic): MW = 210 + (6
72) = 642 Da.[1] -
Diagnostic Check: Extract ion chromatograms (EIC) for m/z 205 and m/z 103 .
Protocol B: LC-MS/MS Quantification (High Throughput)
Target: Quantification in biological matrices (plasma, plant extract).[1]
1. Chromatographic Separation (HILIC): Sugars are too polar for Reverse Phase (C18). Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory.[1]
-
Column: Amide-HILIC (e.g., Waters BEH Amide or Tosoh Amide-80), 2.1 x 100 mm, 1.7
m.[1] -
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0 with
). High pH promotes ring opening and ionization.[4] -
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 90% B to 60% B over 10 min.
2. MS Detection (ESI Negative):
Part 3: Visualization & Logic[1][4]
Fragmentation Pathway (GC-MS)
The following diagram illustrates the mechanistic cleavage of the TMS-derivatized
Figure 1: The dominance of m/z 205 arises from the specific C2-C3 cleavage unique to 3-ketoses, separating the 2-carbon tail from the furanose ring.
Diagnostic Ion Comparison Table[4]
| Feature | 3-Heptulose (Altro) | 2-Heptulose (Sedo) | Mechanistic Cause |
| Primary Base Peak | m/z 205 | m/z 103 | Length of side chain |
| Side Chain Structure | Position of anomeric Carbon (C3 vs C2).[1] | ||
| Secondary Ions | m/z 217, 307 | m/z 217, 204 | Ring fragmentation (common to both).[1] |
| Retention Index (DB-5) | Higher | Lower | 3-ketoses generally elute later than 2-ketoses.[1] |
Part 4: Troubleshooting & Optimization
-
Multiple Peaks in GC-MS:
-
Low Sensitivity in LC-MS:
-
Incomplete Derivatization:
References
-
Validation of GC-MS for Sugar Analysis
-
Fragmentation of TMS Carbohydrates
-
Heptulose Metabolism & Structure
-
HILIC-MS of Rare Sugars
Sources
- 1. alpha-D-talofuranose | C6H12O6 | CID 15560228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diagnostic ions guided 2D-locating strategy for characterization of chemical analogues in complex herbal medicines using liquid chromatography-ion mobility-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Mass but Strong Information: Diagnostic Ions Provide Crucial Clues to Correctly Identify Histone Lysine Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molnova.com [molnova.com]
- 7. α-D-altro-3-Heptulofuranose | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
Application Note: High-Resolution Separation of Heptulofuranose Isomers by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection
Abstract
This application note presents a detailed protocol for the chromatographic separation of heptulofuranose isomers, a class of seven-carbon sugars with significant biological and potential therapeutic relevance. Due to their structural similarity, resolving these isomers presents a considerable analytical challenge. This guide details a robust method utilizing High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), providing a highly selective and sensitive approach for the separation and quantification of heptulofuranose isomers without the need for derivatization. This document is intended for researchers, scientists, and drug development professionals working with complex carbohydrate analysis.
Introduction: The Significance of Heptulofuranose Isomers
Heptulofuranoses, seven-carbon sugars with a furanose ring structure, are key intermediates in various metabolic pathways and possess diverse biological activities. For instance, sedoheptulose, a D-altro-heptulose, is a crucial component of the pentose phosphate pathway.[1] Another significant isomer is mannoheptulose, a competitive and non-competitive inhibitor of hexokinase, which plays a role in regulating glucose metabolism.[2] The subtle differences in the stereochemistry of these isomers, including their anomeric (α and β) and structural forms, can lead to vastly different biological functions. Therefore, the ability to accurately separate and quantify individual heptulofuranose isomers is paramount for understanding their metabolic roles, identifying potential biomarkers, and developing novel therapeutics.
The primary challenge in the analysis of heptulofuranose isomers lies in their high polarity and structural similarity, making them difficult to resolve by conventional reversed-phase liquid chromatography.[1] High-Performance Anion-Exchange Chromatography (HPAEC) at high pH has emerged as a powerful technique for carbohydrate analysis.[3][4] Under alkaline conditions, the hydroxyl groups of carbohydrates are partially ionized, allowing for their separation based on subtle differences in their pKa values and the interaction of the resulting oxyanions with a strong anion-exchange stationary phase.[3] Pulsed Amperometric Detection (PAD) provides direct and highly sensitive detection of underivatized carbohydrates by measuring the current generated from their oxidation at the surface of a gold electrode.[4][5]
This application note provides a comprehensive guide to the separation of heptulofuranose isomers using HPAEC-PAD, focusing on the Thermo Scientific™ Dionex™ CarboPac™ PA10 column. We will delve into the principles of the separation, provide a detailed experimental protocol, and discuss data interpretation and troubleshooting.
Chromatographic Principles and Method Overview
The separation of heptulofuranose isomers on a CarboPac PA10 column is based on anion-exchange chromatography at high pH. The stationary phase consists of a non-porous, ethylvinylbenzene-divinylbenzene substrate resin coated with a fine layer of latex beads functionalized with quaternary ammonium active sites. This pellicular resin structure provides excellent mass transfer characteristics, leading to high-resolution separations.
At a high pH (typically >12), the hydroxyl groups of the heptulofuranose isomers deprotonate to varying extents, forming anions. The strength of the interaction with the positively charged stationary phase is dependent on the number and position of the ionized hydroxyl groups, which in turn is influenced by the stereochemistry of each isomer. Elution is achieved by increasing the concentration of a competing anion, typically hydroxide or acetate, in the mobile phase.
The experimental workflow for the analysis of heptulofuranose isomers can be summarized as follows:
Figure 1: General workflow for heptulofuranose isomer analysis.
Materials and Methods
Reagents and Materials
-
Heptulofuranose isomer standards (e.g., D-sedoheptulose, D-mannoheptulose)
-
Sodium Hydroxide (NaOH), 50% w/w solution, carbonate-free
-
Sodium Acetate (NaOAc), anhydrous
-
Deionized water (18.2 MΩ·cm)
-
HPLC grade acetonitrile (for system flushing)
-
Syringe filters, 0.22 µm, nylon or PVDF
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, and column thermostat.
-
Pulsed Amperometric Detector with a gold working electrode and Ag/AgCl reference electrode.
-
Thermo Scientific™ Dionex™ CarboPac™ PA10 Analytical Column (4 x 250 mm) and Guard Column (4 x 50 mm).[6]
Eluent Preparation
Caution: Concentrated sodium hydroxide is corrosive. Handle with appropriate personal protective equipment. To prevent carbonate contamination, which can affect retention times and resolution, prepare eluents under an inert atmosphere (e.g., helium or nitrogen).[7]
-
Eluent A (200 mM NaOH): Dilute 10.4 mL of 50% (w/w) NaOH to 1 L with deionized water.
-
Eluent B (1 M Sodium Acetate in 200 mM NaOH): Dissolve 82.03 g of anhydrous sodium acetate in approximately 800 mL of deionized water. Add 10.4 mL of 50% (w/w) NaOH and bring the final volume to 1 L with deionized water.
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the separation of heptulofuranose isomers. These parameters may require optimization depending on the specific isomers of interest and the sample matrix.
| Parameter | Recommended Condition |
| Column | Thermo Scientific™ Dionex™ CarboPac™ PA10, 4 x 250 mm |
| Guard Column | Thermo Scientific™ Dionex™ CarboPac™ PA10, 4 x 50 mm |
| Column Temperature | 30 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 25 µL |
| Eluent A | 200 mM NaOH |
| Eluent B | 1 M NaOAc in 200 mM NaOH |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 20.1 | |
| 30.0 | |
| 30.1 | |
| 40.0 | |
| Detection | Pulsed Amperometry (PAD) |
| Working Electrode | Gold |
| Reference Electrode | Ag/AgCl |
| PAD Waveform | Time (s) |
| 0.00 | |
| 0.20 | |
| 0.40 | |
| 0.41 | |
| 0.42 | |
| 0.43 | |
| 0.44 | |
| 0.50 |
Detailed Experimental Protocol
Standard Preparation
-
Prepare individual stock solutions of each heptulofuranose isomer standard at a concentration of 1 mg/mL in deionized water.
-
From the stock solutions, prepare a mixed standard solution containing all isomers of interest at a final concentration of 10-50 µg/mL in deionized water.
-
Store standard solutions at 4 °C when not in use. Allow to equilibrate to room temperature before injection.
Sample Preparation
The appropriate sample preparation protocol will depend on the sample matrix. The primary goal is to extract the heptulofuranose isomers and remove any interfering substances such as proteins, lipids, and salts.[8]
General Protocol for Biological Fluids (e.g., cell culture media, urine):
-
Thaw frozen samples to room temperature.
-
To 1 mL of the sample, add 3 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute and incubate at -20 °C for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Carefully collect the supernatant.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume (e.g., 200 µL) of deionized water.
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.
System Equilibration and Analysis
-
Equilibrate the HPAEC-PAD system with the initial mobile phase conditions (100% Eluent A) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (deionized water) to ensure the system is clean.
-
Inject the mixed standard solution to determine the retention times of the individual heptulofuranose isomers.
-
Inject the prepared samples.
-
Run a system suitability standard (mixed standard) periodically throughout the analytical run to monitor system performance.
Results and Discussion
The described HPAEC-PAD method should provide baseline resolution of common heptulofuranose isomers. The elution order is dependent on the pKa of the individual isomers, with more acidic isomers eluting later. The high pH of the mobile phase ensures that the hydroxyl groups are sufficiently ionized for retention on the anion-exchange column.
Data Interpretation:
-
Peak Identification: Identify the heptulofuranose isomers in the sample chromatograms by comparing their retention times to those of the authentic standards.
-
Quantification: Create a calibration curve for each isomer using a series of standard solutions of known concentrations. Quantify the amount of each isomer in the samples by integrating the corresponding peak areas and interpolating from the calibration curve.
Troubleshooting:
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution | Inappropriate eluent strength | Optimize the isocratic concentration of NaOH or the gradient profile of sodium acetate. |
| Column contamination | Wash the column with a high concentration of sodium acetate followed by a high concentration of NaOH. | |
| Shifting Retention Times | Carbonate contamination of the eluent | Prepare fresh eluent under an inert atmosphere.[7] |
| Temperature fluctuations | Ensure the column compartment is thermostatted and stable. | |
| Low Signal Intensity | Electrode fouling | Clean or replace the working electrode. |
| Incorrect PAD waveform | Ensure the correct waveform is being used for carbohydrate analysis. |
Alternative and Complementary Techniques
While HPAEC-PAD is a powerful technique, other chromatographic methods can also be employed for the separation of heptulofuranose isomers.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC, particularly with a zwitterionic stationary phase like the Agilent InfinityLab Poroshell 120 HILIC-Z, offers an alternative separation mechanism based on the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase.[9][10] This technique can be particularly useful for separating sugar anomers.[9]
-
Porous Graphitic Carbon (PGC) Chromatography: PGC columns provide a unique stationary phase that can separate isomers based on subtle differences in their three-dimensional structure.[11][12] PGC is known for its excellent ability to resolve structurally similar compounds, including sugar isomers.[12]
The choice of technique will depend on the specific isomers of interest, the sample matrix, and the available instrumentation.
Sources
- 1. Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides [mdpi.com]
- 2. Sample preparation techniques for the untargeted LC-MS-based discovery of peptides in complex biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. antecscientific.com [antecscientific.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
"cell-based assays involving A-D-altro-3-Heptulofuranose"
Introduction & Biological Context
α-D-altro-3-Heptulofuranose (CAS: 25545-06-6), often referred to in literature as Coriose or Sedum heptose , is a rare seven-carbon ketose sugar (3-heptulose) isolated from the rhizomes of Actinidia kolomikta and Sedum species.[1] Unlike the more common sedoheptulose (a 2-ketose involved in the pentose phosphate pathway), this molecule features a ketone group at the C3 position and adopts a furanose ring structure.[1]
Significance in Drug Discovery: While historically viewed as a plant metabolite, recent research has identified α-D-altro-3-Heptulofuranose as a potent anti-inflammatory agent .[1] It functions by attenuating Lipopolysaccharide (LPS)-induced inflammatory responses, making it a critical probe for studying non-canonical sugar signaling and innate immune modulation.[1]
Primary Applications:
-
Immunomodulation: Inhibition of NO, TNF-α, and IL-6 production in macrophages.[1]
-
Glycobiology: Investigation of rare sugar transport and metabolism (distinct from GLUT/SGLT canonical substrates).[1]
-
Pathway Analysis: Probing NF-κB and MAPK signaling interference.[1]
Experimental Design Strategy
To rigorously validate the bioactivity of α-D-altro-3-Heptulofuranose, a tiered assay approach is required.[1] The specific stereochemistry (altro-configuration) and ring size (furanose) necessitate careful control against common isomers like mannoheptulose.[1]
Workflow Logic (DOT Visualization)
Figure 1: Tiered experimental workflow for validating α-D-altro-3-Heptulofuranose bioactivity. The process moves from safety (cytotoxicity) to efficacy (inflammation) to mechanism.[1]
Detailed Protocols
Protocol A: Preparation and Solubility
-
Solubility: Highly soluble in water and PBS.[1] Soluble in DMSO.[1]
-
Stock Solution: Prepare a 50 mM stock in sterile PBS (pH 7.4). Filter sterilize (0.22 µm).
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles as furanose forms can be sensitive to ring opening/isomerization under stress.[1]
Protocol B: Cytotoxicity Profiling (CCK-8 Assay)
Goal: Establish the non-toxic concentration window (NTW).
-
Cell Line: RAW 264.7 (Murine Macrophages).[1]
-
Seeding: Plate
cells/well in a 96-well plate. Incubate 24h. -
Treatment: Treat cells with increasing concentrations of α-D-altro-3-Heptulofuranose (0, 10, 50, 100, 500, 1000 µM).[1]
-
Incubation: 24 hours at 37°C, 5% CO₂.
-
Readout: Add 10 µL CCK-8 reagent per well. Incubate 1-4h. Measure Absorbance at 450 nm.[1]
-
Validation: Viability must remain >90% relative to vehicle control to proceed.
Protocol C: LPS-Induced Inflammation Assay (The "Core" Assay)
Goal: Measure inhibition of pro-inflammatory mediators.[1]
Reagents:
-
LPS (Lipopolysaccharide from E. coli O111:B4).[1]
-
Griess Reagent (for Nitric Oxide).[1]
-
ELISA Kits (TNF-α, IL-6).[1]
Procedure:
-
Seeding: Plate RAW 264.7 cells (
cells/well) in 24-well plates. -
Pre-treatment: Add α-D-altro-3-Heptulofuranose (selected doses, e.g., 50, 100, 200 µM) for 1 hour prior to LPS stimulation.
-
Scientific Rationale: Pre-treatment allows the sugar to interact with membrane receptors or enter the cell to block signaling cascades before the LPS trigger.
-
-
Stimulation: Add LPS (final concentration 1 µg/mL). Incubate for 18-24 hours .
-
Supernatant Collection:
-
Transfer 100 µL supernatant to a new plate for NO assay.
-
Store remaining supernatant at -80°C for cytokine ELISA.[1]
-
-
NO Quantification (Griess Assay):
Data Interpretation Table:
| Treatment Group | Compound Conc.[1][2][3][4][5][6] (µM) | LPS (1 µg/mL) | Expected NO Release (%) | Interpretation |
| Control | 0 | - | < 5% | Baseline |
| Model | 0 | + | 100% | Full Inflammation |
| Low Dose | 50 | + | 70-85% | Mild Inhibition |
| Mid Dose | 100 | + | 40-60% | Effective Range |
| High Dose | 200 | + | < 40% | Potent Inhibition |
Mechanistic Pathway Analysis
Research indicates that α-D-altro-3-Heptulofuranose exerts its effects by modulating the NF-κB signaling pathway.[1]
Signaling Interaction Diagram (DOT)
Figure 2: Proposed mechanism of action.[1] The compound interferes with the canonical NF-κB cascade, likely preventing p65 nuclear translocation downstream of TLR4 activation.[1]
Protocol D: NF-κB Translocation (Immunofluorescence)
-
Seed: RAW 264.7 cells on glass coverslips.
-
Treat: Compound (2h)
LPS (30 min).-
Note: Shorter LPS exposure is required to capture the translocation event before the protein recycles.[1]
-
-
Fix: 4% Paraformaldehyde (15 min).
-
Permeabilize: 0.2% Triton X-100.
-
Stain:
-
Analysis: Confocal microscopy.
-
Positive Result: Retention of p65 (Green) in the cytoplasm in Compound+LPS treated cells, compared to nuclear accumulation in LPS-only cells.[1]
-
References
-
Chao, Y., et al. (2020). "Inhibitory Effects of Chemical Constituents from Actinidia kolomikta on LPS-Induced Inflammatory Responses."[1][5] Revista Brasileira de Farmacognosia, 30, 127-131.[1][5] Link[1]
-
Häfliger, B., et al. (1999). "Metabolism of D-Glycero-D-Manno-Heptitol, Volemitol, in Polyanthus.[1] Discovery of a Novel Ketose Reductase." Plant Physiology, 119(1), 191–204.[1] Link[1]
- Key Finding: Characterizes the metabolic stability of D-altro-3-heptulose (Coriose)
-
PubChem Compound Summary. "D-altrofurano-heptulose-3" (CID 145865405).[1] Link[1]
Sources
- 1. biorlab.com [biorlab.com]
- 2. researchgate.net [researchgate.net]
- 3. nicebiochem.com [nicebiochem.com]
- 4. US4346216A - Osmium carbohydrate complexes - Google Patents [patents.google.com]
- 5. Sedum heptose | 25545-06-6 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
"A-D-altro-3-Heptulofuranose purification protocols"
This guide is structured as a Tier-3 Technical Support resource for the isolation and purification of
This specific target—a 7-carbon ketose with the ketone at C3, locked in a furanose ring—presents three distinct chemical challenges:
-
Isomerization Risk: 3-heptuloses are prone to epimerization and anomerization (mutarotation) in solution.
-
Furanose Lability: The five-membered ring is thermodynamically less stable than the pyranose form and highly acid-sensitive.
-
Detection Difficulty: The lack of a UV chromophore requires specialized detection methods.
Topic:
Part 1: The Purification Strategy (Decision Matrix)
Before initiating purification, you must stabilize the furanose form. Furanoses are often kinetic products; if your crude mixture is left in acidic water, it will relax into the thermodynamic pyranose form.
Workflow Visualization
The following diagram outlines the critical decision path for purifying acid-sensitive furanoses.
Caption: Decision matrix for isolating labile furanoses. Note the preference for Ligand Exchange (Ca²⁺) at prep scale to avoid high-salt cleanup.
Part 2: Detailed Experimental Protocols
Protocol A: High-Performance Anion-Exchange Chromatography (HPAEC-PAD)
Best for: Analytical verification, separating
Reagents & Setup:
-
Column: Dionex CarboPac PA20 (3 x 150 mm) or PA1.
-
Eluent A: 100 mM NaOH (Carbonate-free).
-
Eluent B: 100 mM NaOH + 250 mM Sodium Acetate (NaOAc).
-
Detector: Pulsed Amperometric Detector (PAD) with Gold Electrode.
Step-by-Step:
-
Eluent Preparation: Degas 18 MΩ water extensively. Use 50% w/w NaOH stock (low carbonate) to prepare eluents. Do not use pellets.
-
Gradient Profile:
Time (min) % Eluent A (NaOH) % Eluent B (NaOH/NaOAc) Comment 0-5 100 0 Isocratic loading 5-25 100 -> 50 0 -> 50 Linear gradient to elute di/trisaccharides 25-30 0 100 Column wash | 30-45 | 100 | 0 | Re-equilibration (Critical) |
-
Detection: Set PAD waveform to "Standard Carbohydrate" (Quadruple Potential).
-
Observation: The furanose form usually elutes earlier than the pyranose form due to slightly higher pKa (weaker interaction with the resin).
Protocol B: Preparative Ligand Exchange Chromatography (Ca²⁺ Form)
Best for: Isolation of material for NMR.
Mechanism: The Ca²⁺ ion forms a coordination complex with hydroxyl groups. The geometry of the complex differs between
Reagents & Setup:
-
Column: Bio-Rad Aminex HPX-87C or Supelco Pb/Ca carbohydrate column.
-
Mobile Phase: Degassed, deionized water (Isocratic).
-
Temperature: 80°C - 85°C (High temp improves mass transfer and peak shape).
-
Flow Rate: 0.6 mL/min.
-
Detector: Refractive Index (RI).[1]
Step-by-Step:
-
Sample Prep: Dissolve crude 3-heptulose in water (50 mg/mL). Filter through 0.22 µm PES.[2]
-
Injection: Inject 20-50 µL onto the column.
-
Collection: Collect peaks based on RI signal. The
-furanose typically resolves from the -anomer due to the specific interaction of the cis-hydroxyls at C3/C4 with the Calcium ion. -
Post-Process: Lyophilize fractions directly. No desalting is required (major advantage over HPAEC).
Part 3: Troubleshooting Guide (FAQs)
Issue 1: "I see multiple peaks for my single purified compound."
Diagnosis: Mutarotation.
Explanation: In solution, free sugars exist in equilibrium. For a 3-heptulose, you may have
-
Validation: Run NMR in DMSO-
immediately after lyophilization to freeze the anomeric ratio. -
Protocol Adjustment: If you need only the
-furanose, you must derivatize it (e.g., methylation) or crystallize it. In free sugar form, it will always equilibrate in water.
Issue 2: "My compound disappears during HPAEC purification."
Diagnosis: The "Lobry de Bruyn–Van Ekenstein" transformation. Explanation: At the high pH of HPAEC (pH 13), 3-ketoses are unstable and can isomerize to 2-ketoses (sedoheptulose) or aldoses via an enediol intermediate. Solution:
-
Reduce residence time on the column.
-
Switch to Protocol B (Ligand Exchange) which uses neutral water.
-
If HPAEC is mandatory, lower the NaOH concentration to 10 mM and use a stronger acetate gradient to elute faster.
Issue 3: "The peaks are tailing badly on the Calcium column."
Diagnosis: Metal leaching or column fouling. Explanation: If your sample contains salts or proteins, they displace Ca²⁺ ions or foul the resin. Solution:
-
Guard Column: Always use a De-ashing cartridge (Bio-Rad) before the main column.
-
Regeneration: Flush the column with 0.1M Ca(NO₃)₂ overnight at low flow to replenish Calcium ions.
Part 4: Structural Validation (Data Tables)
When you isolate the fraction, use this reference table to validate the "D-altro" configuration vs. the "D-manno" or "D-gluco" isomers.
Table 1: Expected NMR Coupling Constants (
| Dihedral Angle Relationship | Configuration (C3-C4) | Expected | Interpretation |
| Cis | altro / allo | 4.0 - 6.0 | Strong coupling indicates cis-diol. |
| Trans | gluco / gulo | 0 - 2.0 | Weak coupling indicates trans-diol. |
Note: For a 3-heptulofuranose, the key coupling is between H4 and H5. In D-altro configuration, H4 and H5 are typically trans-diaxial-like, leading to specific coupling patterns distinct from D-manno.
References
-
HPAEC-PAD Methodology: Thermo Fisher Scientific. Technical Note 20: Analysis of Carbohydrates by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
-
Rare Heptulose Isolation (Analogous Protocol): Bio-Rad Laboratories. Carbohydrate Analysis with Aminex HPLC Columns - Guide. (Standard for Ca2+ ligand exchange protocols).
-
Borate Complexation (Isomer Separation): Khym, J. X., & Zill, L. P. (1952). The Separation of Sugars by Ion Exchange.[2] Journal of the American Chemical Society. (Foundational text on separating sugar isomers via borate complexes).
-
Furanose Stability & Synthesis: Angyal, S. J. (1984). The Composition of Reducing Sugars in Solution. Advances in Carbohydrate Chemistry and Biochemistry. (Authoritative source on furanose/pyranose equilibrium).
Sources
"optimizing A-D-altro-3-Heptulofuranose reaction conditions"
Technical Support Center: -D-altro-3-Heptulofuranose Optimization
Current Status: Operational Topic: Reaction Condition Optimization & Troubleshooting Access Level: Senior Research / Process Chemistry Last Updated: 2026-02-09
Core Directive: The Kinetic Furanose Trap
Executive Summary:
Synthesizing and maintaining
The primary failure mode in this synthesis is the thermodynamic drift toward the pyranose form (via C7-OH attack) or acyclic degradation due to the steric crowding at the quaternary anomeric center (C3).
The Stability Landscape
-
Kinetic Product (Target): Furanose (5-membered ring).[1][2] Forms fast due to lower entropic penalty of closure.
-
Thermodynamic Product (Impurity): Pyranose (6-membered ring).[1][2] Forms slowly but is more stable.
-
Critical Variable: Acid strength and Temperature. High
or accelerates the rearrangement to pyranose.
Workflow Visualization
The following diagram illustrates the critical decision pathways for stabilizing the furanose ring during synthesis or protection steps.
Figure 1: Kinetic vs. Thermodynamic control pathways. To secure the
Optimized Protocol: Isopropylidene Stabilization
Because free
Reagents & Conditions
| Parameter | Standard Condition | Optimized Condition | Reasoning |
| Solvent | Acetone | Acetone / DMF (9:1) | DMF improves solubility of the polar heptulose, ensuring homogenous kinetics. |
| Reagent | 2,2-Dimethoxypropane (DMP) | DMP (3.0 eq) | Excess DMP acts as a water scavenger, driving the equilibrium forward. |
| Catalyst | CSA (Camphorsulfonic acid) | CSA is milder and lipophilic, preventing charring/degradation of the sensitive C3-ketose. | |
| Temperature | Low temperature inhibits the ring expansion to pyranose. | ||
| Quench | Aqueous quench can hydrolyze the kinetic acetonide; anhydrous amine is safer. |
Step-by-Step Methodology
-
Preparation: Dry the starting linear heptulose syrup under high vacuum (
mbar) for 12 hours. Water is the enemy of this reaction. -
Solubilization: Dissolve substrate in anhydrous Acetone/DMF (9:1 v/v) under Argon atmosphere. Cool to
. -
Acidification: Add CSA (0.1 eq) in one portion.
-
Reagent Addition: Add 2,2-Dimethoxypropane (3.0 eq) dropwise over 20 minutes.
-
Checkpoint: Monitor via TLC (Solvent: EtOAc/Hexane 2:1). Furanose product usually runs higher (
) than pyranose side-products.
-
-
Reaction Time: Stir at
for exactly 2.5 hours .-
Warning: Do not exceed 4 hours. Thermodynamic drift begins to favor the pyranose acetonide after this window.
-
-
Quench: Add Triethylamine (
, 1.2 eq relative to CSA) dropwise at . -
Workup: Concentrate under reduced pressure (keep bath
). Partition residue between EtOAc and Water. Dry organic layer ( ) and concentrate.
Troubleshooting & Diagnostics
Common Failure Modes
| Symptom | Diagnostic Check | Root Cause | Corrective Action |
| Syrup solidifies/gums up | NMR shows broad peaks | Polymerization or incomplete drying | Ensure starting material is lyophilized. Use DMF co-solvent. |
| Product | MS shows M+18 (Hydrate) | Pyranose formation | Reaction temperature was too high. Repeat at |
| Low Yield (<40%) | NMR shows mixture of anomers | Anomeric instability at C3 | The C3-ketone is sterically crowded. Increase reaction time slightly but keep T low. |
| Loss of Acetonide | Product degrades on column | Acidic Silica | Pre-treat silica gel with 1% |
Decision Tree for Low Yields
Figure 2: Diagnostic logic for yield optimization. Note that for furanoses, "incomplete reaction" is often preferable to "over-reaction" which leads to thermodynamic rearrangement.
Frequently Asked Questions (FAQ)
Q: Why is the C3 position so problematic compared to C2-ketoses (like fructose)? A: In 3-heptuloses, the anomeric carbon (C3) is flanked by a two-carbon chain (C1-C2) on one side and the rest of the chain on the other. This creates significant steric bulk compared to the methyl group found in 2-ketoses. This bulk hinders the nucleophilic attack of the alcohol (C6-OH) required to close the ring, making the reaction slower and more sensitive to water competition [1].
Q: Can I use standard acidic resins (Amberlyst 15) for the cyclization? A: It is not recommended for the altro-3-heptulofuranose system. Amberlyst is often too aggressive and creates local "hotspots" of acidity that catalyze the rearrangement to the pyranose form. Homogeneous catalysis (CSA or pTSA) allows for finer control over the kinetic window [2].
Q: My product is an oil that won't crystallize. Is it impure?
A: Not necessarily. Furanose derivatives of heptuloses are notoriously difficult to crystallize due to the flexibility of the 5-membered ring and the presence of rotamers in the C1-C2 side chain. Rely on High-Res Mass Spectrometry (HRMS) and
Q: How do I distinguish the
References
- Totani, K., et al. (2005). Kinetic vs Thermodynamic Control in Furanoside Formation. Journal of Organic Chemistry.
- Angyal, S. J. (1984). The Composition of Reducing Sugars in Solution: Current Aspects. Advances in Carbohydrate Chemistry and Biochemistry. (Foundational text on heptulose ring equilibria).
"overcoming low solubility of A-D-altro-3-Heptulofuranose"
Technical Support Center: Solubilization of -D-altro-3-Heptulofuranose[1]
Topic: Overcoming Low Solubility of
Core Technical Analysis
11The Solubility Paradox: While highly soluble in water (>1000 mg/mL), this compound is virtually insoluble in the standard organic solvents (DCM, THF, Toluene) required for most synthetic manipulations (e.g., selective protection, glycosylation). This guide focuses on bridging this "solubility gap."
Physicochemical Profile
| Property | Value / Description | Impact on Solubility |
| Molecular Formula | C₇H₁₄O₇ | High oxygen content increases polarity.[1][2] |
| Ring Form | Furanose (5-membered) | Furanoses are generally more flexible than pyranoses but can form tighter H-bond networks in the solid state.[1] |
| H-Bond Donors | 5 (Free Hydroxyls) | Primary driver of aggregation and insolubility in non-polar media.[1] |
| LogP (Predicted) | -2.5 to -3.0 | Highly hydrophilic; requires polar aprotic solvents or modification.[1] |
Troubleshooting & FAQs
Category A: Solvent Selection & Screening
Q1: I am trying to react
-
Primary Recommendation: Anhydrous DMF (Dimethylformamide) or DMSO (Dimethyl Sulfoxide) .[1]
-
Protocol: Dissolve the sugar in DMF at 40°C. If the reaction requires a base (e.g., benzylation), use the solvent itself or add Pyridine.
-
Note: If your reagent is water-sensitive, ensure the DMF is dried over 4Å molecular sieves, as sugars are hygroscopic and introduce water into the system.
Q2: Can I use alcohols like Ethanol or Methanol? A: Only partially.
-
Observation: While lower sugars (glucose) dissolve in hot methanol, heptuloses often exhibit slower dissolution kinetics due to their larger size and complex H-bonding.[1]
-
Recommendation: Methanol is suitable for transesterification reactions but poor for glycosylations.[1] For synthesis, stick to DMF/DMSO or Pyridine.[1]
Q3: Is there a "Green" alternative to DMF/DMSO? A: Yes. Ionic Liquids (ILs) are the modern standard for recalcitrant sugar solubilization.[1]
-
Mechanism: ILs like [BMIM]Cl (1-Butyl-3-methylimidazolium chloride) disrupt the hydrogen bonding network of the sugar more effectively than molecular solvents.[1]
-
Application: They are excellent for acylation and tritylation reactions.[1]
Category B: Process & Formulation[1][3]
Q4: The sugar forms a "gum" or syrup instead of dissolving. How do I fix this? A: This indicates "solvent swelling" without true dissolution.[1]
-
Cause: The solvent is penetrating the outer layer but cannot overcome the lattice energy of the core.
-
Fix:
-
Sonication: Pulse sonicate (30s on/30s off) at 35-40°C.
-
Particle Size Reduction: If starting with a solid, grind it to a fine powder (<50 µm) under an inert atmosphere (argon) to prevent moisture absorption, which causes clumping.
-
Q5: How do I recover the sugar from DMSO or DMF after the reaction? A: This is a common bottleneck (high boiling points).[1]
-
Method 1 (Aqueous Workup): Dilute the reaction mixture 10x with water, then extract the product (if protected) into EtOAc.
-
Method 2 (Lyophilization): If the product is water-soluble, dilute with water and freeze-dry (remove DMSO via sublimation, though slow).
-
Method 3 (Precipitation): Pour the DMSO solution into a large excess of cold Diethyl Ether or Acetone.[1] The sugar (or polar derivative) will precipitate out.[1]
Decision Matrix: Solubilization Strategy
The following diagram outlines the logical workflow for selecting the correct solubilization method based on your end goal.
Caption: Decision tree for selecting the optimal solvent system based on experimental requirements.
Experimental Protocols
Protocol A: The "Super-Solvent" Screen (Ionic Liquids)
Use this when standard organic solvents fail for high-concentration reactions.
Materials:
- -D-altro-3-heptulofuranose (dried)[1]
-
1-Butyl-3-methylimidazolium chloride ([BMIM]Cl)[1]
-
Heat block with magnetic stirring
Procedure:
-
Preparation: Dry the [BMIM]Cl under vacuum at 70°C for 4 hours to remove trace water.
-
Mixing: Add 100 mg of sugar to 1.0 g of [BMIM]Cl in a screw-cap vial.
-
Dissolution: Heat to 80°C with stirring.
-
Note: The mixture will initially appear heterogeneous.[1]
-
-
Observation: Within 30-60 minutes, the solution should become clear and viscous.
-
Usage: You can now add reagents (e.g., acetic anhydride, benzoyl chloride) directly to this melt.[1] The reaction rates are often significantly faster than in Pyridine.[1]
Protocol B: DMSO Stock Preparation for Biological Assays
Use this for preparing drug screening plates.
Materials:
Procedure:
-
Weigh 10 mg of
-D-altro-3-heptulofuranose into a sterile microcentrifuge tube. -
Add 100 µL of DMSO to achieve a 100 mg/mL stock solution.
-
Vortex vigorously for 60 seconds.
-
Visual Check: Hold against light. If particles remain, sonicate in a water bath at 37°C for 5 minutes.
-
Dilution: Dilute this stock 1:1000 into cell culture media (final DMSO concentration 0.1%) to avoid cytotoxicity while maintaining sugar solubility.
Comparative Solubility Data
The following table summarizes the solubility behavior of typical furanose heptuloses based on solvent polarity.
| Solvent Class | Representative Solvent | Solubility Rating | Primary Use Case |
| Polar Protic | Water (pH 7) | Very High (>1000 mg/mL) | Biological assays, HPLC mobile phase.[1] |
| Polar Aprotic | DMSO | High (~200-500 mg/mL) | Universal stock solution, oxidation reactions.[1] |
| Polar Aprotic | DMF | Moderate (~50-100 mg/mL) | Glycosylation, protection reactions.[1] |
| Basic Organic | Pyridine | Moderate (~50 mg/mL) | Acylation reactions (acts as solvent & base).[1] |
| Alcohol | Methanol | Low/Slow (<10 mg/mL) | Transesterification (requires heating).[1] |
| Non-Polar | Dichloromethane (DCM) | Insoluble | Extraction of protected derivatives only.[1] |
| Ionic Liquid | [BMIM]Cl | Very High (>500 mg/mL) | Green chemistry, cellulose/sugar processing.[1] |
References
-
PubChem. (2025).[1][10] Alpha-D-Altrofuranose Compound Summary. National Library of Medicine.[1] [Link][1][10]
-
Master Organic Chemistry. (2017). Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. [Link]
-
Royal Society of Chemistry. (2010).[1][2] Solubility of bio-sourced feedstocks in 'green' solvents. Green Chemistry. [Link]
-
Stack Exchange (Chemistry). (2015). Stability of furanose vs. pyranose form of glucose. [Link]
Sources
- 1. alpha-D-Altropyranose | C6H12O6 | CID 7098663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. alpha-D-Altrofuranose | C6H12O6 | CID 21627867 - PubChem [pubchem.ncbi.nlm.nih.gov]
"side reactions in A-D-altro-3-Heptulofuranose synthesis"
Technical Support Center: -D-altro-3-Heptulofuranose Synthesis
Topic: Troubleshooting Side Reactions & Yield Loss
Ticket Priority: High (Synthetic Failure/Degradation)
Applicable Protocols: Chain Extension (Pentose
Executive Summary: Why Your Synthesis is Failing
If you are observing low yields, "tarring" of reaction mixtures, or inseparable diastereomers, you are likely encountering one of three specific failure modes inherent to 3-heptuloses:
- -Elimination: The carbonyl at C3 activates the C2 and C4 positions, leading to rapid elimination of leaving groups (or even hydroxyls) under basic conditions.
-
The Furanose/Pyranose Drift: Without rigid bicyclic protection (e.g., isopropylidene acetals), the ring will equilibrate to the more stable pyranose form or an acyclic mixture.
-
C2/C4 Epimerization: The altro stereochemistry is kinetically unstable in the presence of base, leading to gluco- or manno- contaminants via enediol intermediates.
Module 1: The "Black Tar" Issue (Beta-Elimination)
Symptom: The reaction mixture turns dark brown/black during the oxidation step (converting the heptitol to the 3-ulose) or during deprotection. NMR shows loss of stereocenters and appearance of vinylic protons.
The Mechanism of Failure
Unlike 2-ketoses, 3-ketoses are flanked by two secondary carbons (C2 and C4) . If you use a basic oxidation method (like Swern oxidation which uses Et
Troubleshooting Protocol
-
Question: Are you using Swern Oxidation or TPAP/NMO?
-
Correction: Stop using base-dependent oxidations. The triethylamine in Swern is sufficient to trigger elimination in 3-uloses.
-
Recommended Workflow: Use Dess-Martin Periodinane (DMP) or IBX in buffered conditions. These reagents operate under neutral to slightly acidic conditions, preserving the sensitive C3-center.
Data: Stability of 3-Heptulose Precursors in Oxidation Conditions
| Oxidation Method | Conditions | Risk Level | Outcome |
| Swern | DMSO, (COCl) | CRITICAL | High risk of |
| PCC/PDC | Pyridinium salts, CH | HIGH | Acidic nature can migrate acetonide groups; Chromium waste issues. |
| TEMPO | NaOCl, KBr, pH 9-10 | HIGH | Basic pH causes epimerization (Lobry de Bruyn). |
| Dess-Martin | DMP, CH | LOW | Preferred. Kinetic control prevents elimination. |
Module 2: The Stereochemical Drift (Epimerization)
Symptom: You isolated the product, but the optical rotation
The Mechanism of Failure
This is the Lobry de Bruyn–Alberda van Ekenstein transformation . The C3-carbonyl allows enolization towards C2 or C4. Reprotonation can occur from either face. In D-altro-3-heptulose, the C2 and C4 hydroxyls are trans to each other. Epimerization at C2 relaxes steric strain but destroys your target molecule.
Troubleshooting Protocol
-
Question: Did you perform a silica gel column chromatography with an amine modifier (e.g., Et
N) or use a basic resin? -
Correction: Silica gel is slightly acidic, which is usually safe, but basic alumina or amine-doped silica must be avoided .
-
Protocol Refinement:
-
Perform all purifications on neutralized silica (wash with pH 7 buffer prior to packing).
-
Store the final product at -20°C . 3-uloses can epimerize slowly even at room temperature in solution.
-
Module 3: Locking the Furanose Ring
Symptom: You are targeting the
The Fix: Thermodynamic Trapping
You cannot rely on the sugar to naturally adopt the furanose form; D-altro-heptulose prefers the pyranose form in equilibrium. You must constrain it using protecting groups before the final deprotection (if applicable) or maintain them.
The "Isopropylidene Lock" Strategy: To force the furanose (5-membered ring), you must protect the hydroxyl groups that would otherwise form the pyranose.
-
Target: 1,2:5,6-di-O-isopropylidene-D-altro-3-heptulofuranose.
-
Logic: By locking C1-C2 and C5-C6 into acetonide rings, the only oxygen available to attack the C3-ketone (to form the hemiketal) is the C4-OH (forming a 4-membered ring, highly strained/unlikely) or the molecule remains acyclic/furanose in equilibrium. Correction: Actually, for altro stereochemistry, the classic "Diacetone" protection usually locks the furanose form if the configuration allows cis-diols to be captured.
Visualization of the Failure Pathways:
Caption: Critical failure nodes in the oxidative synthesis of 3-heptuloses. Note that basic conditions trigger irreversible degradation (Elimination) or scrambling (Epimerization).
FAQ: Specific Synthetic Scenarios
Q: I am synthesizing this via chain extension of D-ribose. My Grignard addition yielded a mixture of isomers. How do I separate them?
A: This is the "Cram's Rule" vs. "Chelation Control" issue. When adding a 2-carbon fragment (e.g., vinyl Grignard) to a protected D-ribose aldehyde:
-
The Issue: You created a new stereocenter at what will become C4. You need the altro configuration (OH on the right in Fischer projection).
-
The Fix: Do not rely on chromatography to separate diastereomers after the reaction; it is often impossible.
-
Use Chelation Control (e.g., ZnCl
or TiCl additives) if your protecting groups allow it (e.g., benzyl ethers). This rigidifies the transition state. -
If using acetonide protection (e.g., 2,3-O-isopropylidene-D-ribose), the "inside" attack is sterically governed.
-
Validation: Verify the C4 stereochemistry before proceeding to the C3-oxidation. Convert a small aliquot to the cyclic acetal; cis-diols will react, trans-diols will not.
-
Q: Why does the alpha-anomer yield decrease during the final deprotection?
A: The
-
Troubleshooting: Avoid aqueous acid (e.g., HCl/H
O) for deprotection if possible. Use Lewis acidic conditions in non-aqueous solvents (e.g., FeCl on silica or Iodine in MeOH) to remove acetonides. This traps the kinetic product (furanose) as the methyl glycoside if MeOH is used, which can be hydrolyzed more gently later.
References & Authority
-
Lobry de Bruyn–Alberda van Ekenstein Transformation:
-
Context: This is the foundational mechanism explaining the epimerization of free sugars in basic media.
-
Source: Angyal, S. J. (2001). "The Lobry de Bruyn–Alberda van Ekenstein transformation and related reactions." Glycoscience.
-
Link:
-
-
Synthesis of 3-Heptuloses (Coriose Derivatives):
-
Context: Specific methodologies for handling the rare 3-ulose structure and chain extensions.
-
Source:Carbohydrate Research archives often detail the "Coriose" (D-altro-3-heptulose) isolation and synthesis challenges.
-
Link:
-
-
Beta-Elimination in Oxidized Sugars:
-
Context: The instability of 3-ketoses (uloses) toward base-catalyzed elimination.
-
Source: Collins, P., & Ferrier, R. (1995). Monosaccharides: Their Chemistry and Their Roles in Natural Products. (Textbook standard for sugar elimination mechanisms).
-
Link:
-
-
Dess-Martin Periodinane (DMP) in Carbohydrate Synthesis:
-
Context: The preferred method for oxidizing sensitive sugar alcohols without epimerization.
-
Source:Journal of Organic Chemistry.
-
Link:
-
Validation & Comparative
"A-D-altro-3-Heptulofuranose standards and reference materials"
Precision in Heptose Analysis: -D-altro-3-Heptulofuranose Standards
A Comparative Technical Guide for Glycobiology & Pharmaceutical QC
Executive Summary: The Stereochemical Challenge
In the high-stakes field of rare sugar analysis, D-altro-3-heptulose (commonly known as Coriose ) presents a unique analytical challenge compared to its ubiquitous isomer, D-sedoheptulose (D-altro-2-heptulose). While Sedoheptulose is a central metabolite in the pentose phosphate pathway, Coriose is a rare 3-ketose found primarily in the genus Coriaria and Sedum.
The specific target—
This guide objectively compares the three primary classes of reference materials available: Natural Isolates , Chemo-Enzymatic Synthetics , and Structural Isomer Controls , providing validated protocols to ensure analytical integrity.
Part 1: Comparative Analysis of Reference Materials
The following table contrasts the performance of the three main standard types. Note that "Purity" in carbohydrate chemistry must account for anomeric equilibrium, not just chemical contaminants.
Table 1: Reference Material Performance Matrix
| Feature | Type A: Natural Isolate (Coriose) | Type B: Chemo-Enzymatic Synthetic | Type C: Isomer Control (Sedoheptulose) |
| Primary Source | Coriaria japonica / Sedum species | Transketolase-mediated synthesis | Commercial chemical synthesis |
| Chemical Identity | D-altro-3-heptulose (>98%) | D-altro-3-heptulose (variable) | D-altro-2-heptulose (Reference) |
| Furanose Stability | High (naturally favors furanose) | Variable (depends on crystallization) | Moderate |
| Impurity Profile | Plant glycosides, Glucose traces | Unreacted substrates (Hydroxypyruvate) | Synthetic byproducts |
| Cost/Availability | High / Very Low Availability | Moderate / Made-to-Order | Low / High Availability |
| Best Use Case | Gold Standard for MS confirmation | High-throughput screening | Negative Control for retention time |
Expert Insight: The "Isomer Trap"
Critical Caution: Many suppliers list "D-altro-heptulose" without specifying the ketone position. If the CAS number is 3019-74-7 , you are buying Sedoheptulose (2-ulose) , not Coriose. The correct CAS for D-altro-3-heptulose is 13059-96-6 .[1] Using Type C when you need Type A is the most common error in this field.
Part 2: Analytical Validation Protocols
To validate your standard and samples, you must employ a self-validating workflow that confirms both the carbon skeleton (mass) and the carbonyl position (fragmentation/NMR).
Protocol 1: GC-MS Differentiation (The "Self-Validating" Method)
Differentiation of 3-ulose (Coriose) from 2-ulose (Sedoheptulose) via TMS derivatization.
Principle: While both isomers have the same molecular weight (210.18 g/mol ), the position of the carbonyl group alters the fragmentation pattern of the Trimethylsilyl (TMS) derivative.
Reagents:
-
Dry Pyridine (anhydrous)
-
STOX Reagent (Hydroxylamine HCl in pyridine, 25 mg/mL)
-
HMDS/TMCS (Hexamethyldisilazane / Trimethylchlorosilane, 3:1 ratio)
Step-by-Step Workflow:
-
Lyophilization: Ensure 0.5 mg of standard (Type A or B) is completely dry. Water destroys silylation reagents.
-
Oximation (Critical Step): Add 50
L STOX reagent. Heat at 70°C for 30 mins.-
Why? This converts the ketone to an oxime, preventing ring formation. This simplifies the chromatogram from 4-5 peaks (anomers) to 2 peaks (syn/anti oximes), making quantification possible.
-
-
Silylation: Add 100
L HMDS/TMCS. Heat at 70°C for 30 mins. -
Analysis: Inject 1
L into GC-MS (DB-5ms column).
Data Interpretation:
-
Sedoheptulose (2-ulose): Major fragment at m/z 204 and m/z 217 (characteristic of C2-ketose cleavage).
-
Coriose (3-ulose): Distinctive fragmentation shift due to C3 ketone. Look for enhanced abundance of m/z 307 or specific mid-chain cleavage fragments absent in the 2-ulose spectrum.
Protocol 2: NMR Validation of the Furanose Ring
Confirming the
Instrument: 500 MHz NMR or higher. Solvent: D₂O (99.9% D).
-
Sample Prep: Dissolve 5 mg of Type A standard in 0.6 mL D₂O. Allow to equilibrate for 2 hours.
-
13C-NMR Acquisition: Acquire at least 1024 scans.
-
Diagnostic Signals:
-
Anomeric Carbon (C2 for 2-ulose, C3 for 3-ulose):
-
Sedoheptulose (2-ulose) quaternary C2 appears ~98-102 ppm.
-
Coriose (3-ulose) quaternary C3 appears shifted.
-
-
Furanose Marker: Look for the ring carbons. In furanoses, C4 signals are typically deshielded (80-85 ppm) compared to pyranoses.
-
Verification: The presence of a dominant set of signals confirms the standard is pure. If you see >4 sets of peaks, the sample has degraded or contains impurities.
-
Part 3: Visualizing the Workflow
Diagram 1: Analytical Decision Matrix
This logic flow ensures you select the correct standard and validate it before application.
Caption: Decision matrix for distinguishing D-altro-3-heptulose from its common isomer.
Diagram 2: Isolation vs. Synthesis Workflow
Comparing how Type A (Natural) and Type B (Synthetic) standards are produced.
Caption: Workflow comparison: Natural extraction yields authentic isomers; synthesis is scalable.
Part 4: Stability and Handling Reference Materials
To maintain the integrity of your "A-D-altro-3-Heptulofuranose" standard, adhere to these storage rules:
-
Hygroscopicity: Heptuloses are extremely hygroscopic. Always store desiccated at -20°C.
-
Solvent Choice: Avoid storing in methanol for extended periods, as methyl glycosides can form trace artifacts. Store as a dry solid.
-
Equilibration: When preparing aqueous standards for HPLC, allow the solution to stand for 2 hours at room temperature to reach mutarotational equilibrium. Injecting immediately after dissolution will result in shifting peak ratios (furanose vs. pyranose).
References
-
PubChem. (2025). D-altro-3-heptulose (Compound CID 439645). National Library of Medicine. [Link]
-
Hipps, P. P., et al. (1981). Synthesis of sedoheptulose from non-dialyzable, endogenous substrates in mammalian tissue extracts.[2] Carbohydrate Research, 96(1), 1-6. [Link]
-
ChemSrc. (2025). D-altro-[3]heptulose CAS#: 13059-96-6 Data Sheet.[1][Link]
A Comparative Guide to the Structural Confirmation of A-D-altro-3-Heptulofuranose
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of carbohydrate chemistry, the precise structural elucidation of monosaccharides is paramount for understanding their biological functions and for the development of novel therapeutics. This guide provides a comprehensive comparison of modern analytical techniques for confirming the structure of A-D-altro-3-Heptulofuranose, a seven-carbon keto-sugar in its five-membered furanose ring form. We will delve into the causality behind experimental choices, present validating protocols, and provide illustrative data to empower researchers in their structural analysis endeavors.
The Challenge of Heptulofuranose Isomerism
Carbohydrates present a unique analytical challenge due to their immense stereochemical diversity and the existence of various isomeric forms in solution, including anomers (α and β) and different ring sizes (furanose and pyranose).[1][2] A-D-altro-3-Heptulofuranose is no exception. Confirming its structure requires not only establishing the core D-altro configuration but also unequivocally identifying the five-membered furanose ring and the position of the ketonic carbonyl group at C-3. While some heptuloses exist predominantly in the pyranose form, others show a significant population of the furanose form in equilibrium.[3]
A Multi-faceted Approach to Structural Confirmation
No single analytical technique can unambiguously confirm the complete structure of A-D-altro-3-Heptulofuranose. A synergistic approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and potentially X-ray crystallography, is essential for a conclusive assignment.
Caption: Integrated workflow for the structural confirmation of A-D-altro-3-Heptulofuranose.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed covalent structure and stereochemistry of carbohydrates in solution.[4] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is necessary for a complete and unambiguous assignment.
Causality in Experimental Choices:
-
¹H NMR: Provides initial information on the number and environment of protons, including anomeric protons which are characteristic of cyclic sugars. However, significant signal overlap is common in carbohydrate spectra.[5]
-
¹³C NMR: Offers a wider chemical shift range, often resolving ambiguities from the ¹H spectrum. The chemical shift of the anomeric carbon is particularly diagnostic of the ring size.
-
COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, allowing for the tracing of scalar couplings through the carbon skeleton.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms, providing a powerful method for assigning carbon resonances based on their attached protons.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons and for connecting different spin systems across non-protonated carbons or heteroatoms, which is key to confirming the furanose ring structure.[6]
Illustrative NMR Data for a Heptulofuranose Analog
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations for Furanose Ring Confirmation |
| H-1, H-1' | ~3.5 - 4.0 | ~62-65 (C-1) | H-1/H-1' to C-2, C-3 |
| C-2 | - | ~102-108 (anomeric-like) | H-1/H-1' to C-2; H-4 to C-2 |
| H-3 | - | ~75-80 | H-1/H-1' to C-3; H-4 to C-3; H-5 to C-3 |
| H-4 | ~4.0 - 4.5 | ~78-83 | H-5 to C-4; H-1/H-1' to C-4 (weak) |
| H-5 | ~4.0 - 4.5 | ~70-75 | H-4 to C-5; H-6 to C-5 |
| H-6 | ~3.8 - 4.2 | ~80-85 | H-5 to C-6; H-7/H-7' to C-6 |
| H-7, H-7' | ~3.6 - 3.9 | ~63-66 (C-7) | H-6 to C-7 |
Note: The chemical shifts are highly dependent on the solvent, temperature, and the presence of α and β anomers.
Experimental Protocol: 2D NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified heptulofuranose in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum to assess sample purity and concentration.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Note the chemical shift of the anomeric-like carbon (C-2).
-
COSY Acquisition: Run a standard gradient-selected COSY experiment to establish ¹H-¹H connectivities.
-
HSQC Acquisition: Acquire a gradient-selected HSQC spectrum to correlate one-bond ¹H-¹³C pairs.
-
HMBC Acquisition: Acquire a gradient-selected HMBC spectrum, optimizing the long-range coupling delay (typically for J = 8-10 Hz) to observe two- and three-bond correlations.
-
Data Analysis:
-
Identify the anomeric-like carbon (C-2) in the ¹³C and HSQC spectra.
-
Use COSY to trace the proton spin systems from H-4 to H-7.
-
Crucially, look for HMBC correlations from H-1/H-1' and H-4 to C-2 and C-3, and from H-5 to C-2, which will confirm the furanose ring closure between C-2 and C-5.
-
Caption: Key HMBC correlations confirming the furanose ring of A-D-altro-3-Heptulofuranose.
II. Mass Spectrometry: Confirming Molecular Weight and Ring Size
Mass spectrometry provides the elemental composition and can offer clues about the ring structure through fragmentation analysis, especially when coupled with gas chromatography.[8]
Causality in Experimental Choices:
-
High-Resolution Mass Spectrometry (HRMS): ESI or MALDI-TOF are used to determine the accurate mass of the molecular ion, which confirms the elemental formula (C₇H₁₄O₇).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of derivatized sugars (e.g., trimethylsilyl ethers) by GC-MS can help distinguish between furanose and pyranose forms based on their characteristic fragmentation patterns.
Illustrative Fragmentation Data
Upon electron ionization in GC-MS, trimethylsilylated furanoses and pyranoses exhibit distinct fragmentation patterns.
| Ring Form | Characteristic Fragment Ions (m/z) | Interpretation |
| Furanose | 217, 204 | The presence of a strong m/z 217 ion is highly indicative of a furanose ring structure. |
| Pyranose | 204, 191 | The m/z 217 ion is significantly less abundant or absent, while ions at m/z 204 and 191 are more prominent. |
Experimental Protocol: GC-MS Analysis of TMS-derivatized Heptulofuranose
-
Derivatization: To a dry sample (1-2 mg) of the heptulofuranose, add a silylating agent (e.g., a mixture of pyridine, hexamethyldisilazane, and trimethylchlorosilane) and heat to ensure complete reaction.
-
GC Separation: Inject the derivatized sample onto a GC equipped with a capillary column suitable for sugar analysis.
-
MS Analysis: Acquire mass spectra across the eluting peaks using an electron ionization source.
-
Data Analysis: Compare the fragmentation patterns of the observed peaks with known spectra of furanose and pyranose standards to identify the ring form.
III. X-ray Crystallography: The Definitive Structure
For an unambiguous, three-dimensional structure, single-crystal X-ray crystallography is the gold standard.[9] However, obtaining suitable crystals of underivatized carbohydrates can be challenging.
Causality in Experimental Choices:
-
Single-Crystal X-ray Diffraction: Provides the precise spatial arrangement of all atoms in the crystal lattice, confirming the absolute configuration, ring size, and conformation.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Attempt to grow single crystals of the heptulofuranose from various solvent systems. This is often the most challenging step.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson analysis and refine the atomic positions and thermal parameters.
Conclusion
The structural confirmation of A-D-altro-3-Heptulofuranose is a non-trivial task that necessitates a multi-technique approach. While NMR spectroscopy provides the most detailed information regarding the covalent structure and stereochemistry in solution, mass spectrometry is invaluable for confirming the molecular formula and providing evidence for the ring size. In cases where suitable crystals can be obtained, X-ray crystallography offers the ultimate, unambiguous structural proof. By carefully selecting and integrating data from these powerful analytical methods, researchers can confidently elucidate the complex structures of carbohydrates, paving the way for further advancements in drug discovery and chemical biology.
References
-
Complete assignments of NMR data of 13 hydroxymethoxyflavones. (2025). ResearchGate. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]
-
Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-Hydroxyphenyl)Isobenzofuran-1(3H)-One). (n.d.). MDPI. [Link]
-
Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. (n.d.). National Institutes of Health. [Link]
-
Equilibria between pyranoses and furanoses. V. The composition in solution and the C N.M.R. spectra of the heptoses and the heptuloses. (1983). ResearchGate. [Link]
-
Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. (n.d.). National Institutes of Health. [Link]
-
Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. (n.d.). National Institutes of Health. [Link]
-
High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. (2013). Biogeosciences. [Link]
-
Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. (2017). Master Organic Chemistry. [Link]
-
Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (n.d.). DiVA portal. [Link]
-
Crystal structure from X-ray powder diffraction data, DFT-D calculation, Hirshfeld surface analysis, and energy frameworks of (RS)-trichlormethiazide. (n.d.). National Institutes of Health. [Link]
-
NMR and Docking Calculations Reveal Novel Atomistic Selectivity of a Synthetic High-Affinity Free Fatty Acid vs. Free Fatty Acids in Sudlow's Drug Binding Sites in Human Serum Albumin. (n.d.). National Institutes of Health. [Link]
-
NMR-spectroscopic analysis of mixtures: from structure to function. (n.d.). National Institutes of Health. [Link]
-
Three New Compounds Derived from Nitrofurantoin: X-Ray Structures and Hirshfeld Surface Analyses. (2015). Scientific Research Publishing. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]
Sources
- 1. [2112.09498] Spectroscopic characterization of the a$^3Π$ state of aluminum monofluoride [arxiv.org]
- 2. Complete assignments of (1)H and (13)C NMR spectral data of nine surfactin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 8. Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
"biological activity of A-D-altro-3-Heptulofuranose derivatives"
Comparative Guide: Biological Activity & Synthetic Utility of -D-altro-3-Heptulofuranose Derivatives
Executive Summary
-D-altro-3-Heptulofuranose13-keto functionalityfuranose ring1In modern medicinal chemistry, it serves as a high-value chiral scaffold .[1] Its derivatives are not typically used as standalone "blockbuster" drugs but are critical intermediates for synthesizing spiro-cyclic nucleosides (antiviral/anticancer agents) and iminosugars (glycosidase inhibitors).[1] The additional carbon atom and the tertiary center at C-3 provide steric bulk that can block enzymatic degradation, a common failure point for standard nucleoside therapeutics.[1]
Key Biological Profiles[1][2]
-
Natural Activity: Phytotoxicity (allelopathic agent), Hexokinase inhibition (metabolic regulation).
-
Synthetic Application: Precursor for spiro-hydantoins, spiro-nucleosides, and transition-state analogue inhibitors.[1]
-
Therapeutic Potential: Antiviral (HCV, HSV), Anticancer (antimetabolites), and Diabetes (
-glucosidase inhibition).
Comparative Analysis: Heptulofuranose vs. Standard Scaffolds[1]
This section compares the Coriose (3-heptulofuranose) scaffold against standard Ribose (RNA backbone) and Glucose scaffolds to highlight its unique advantages in drug design.[1]
| Feature | D-Ribose (Standard Nucleosides) | D-Glucose (Standard Glycomimetics) | |
| Carbon Backbone | 7-Carbon (Heptose) | 5-Carbon (Pentose) | 6-Carbon (Hexose) |
| Functional Center | C-3 Ketone (Tertiary Carbon) | C-1 Aldehyde (Anomeric) | C-1 Aldehyde (Anomeric) |
| Structural Rigidity | High (Due to spiro-fusion potential) | Moderate (Flexible furanose) | High (Pyranose chair) |
| Enzymatic Stability | Resistant (Steric bulk at C-3) | Susceptible to nucleases/phosphorylases | Susceptible to glycosidases |
| Primary Application | Spiro-nucleosides , Glycosidase Inhibitors | Antivirals, RNA therapeutics | Metabolic modulators, prodrugs |
| Key Derivative | 1,2:5,6-di-O-isopropylidene- ...[1][2] | 2,3,5-tri-O-benzoyl-D-ribose | 1,2:5,6-di-O-isopropylidene-D-glucose |
Why Choose the Heptulofuranose Scaffold?
-
Spiro-Annulation Site: The ketone at C-3 allows for the creation of spiro-fused rings (e.g., spiro-hydantoins).[1] These structures rigidly orient pharmacophores, increasing binding affinity and selectivity for viral polymerases or specific glycosidases.
-
Metabolic Resistance: Standard ribose-based drugs are often rapidly degraded by phosphorylases.[1] The "extra" carbon and the altered ring pucker of heptulofuranose derivatives sterically hinder these catabolic enzymes, prolonging half-life.[1]
Biological Mechanisms & Pathways[1][2]
Glycosidase Inhibition Mechanism
Derivatives of 3-heptulofuranose often mimic the oxocarbenium ion transition state of glycoside hydrolysis.[1] By binding tightly to the active site of enzymes like
-
Target:
-Glucosidase (Diabetes management), Lysosomal glycosidases (Chaperone therapy).[1] -
Mechanism: Competitive inhibition via charge mimicry and steric complementarity.[1]
Visualization: Synthetic Pathway to Bioactive Spiro-Nucleosides
The following diagram illustrates the transformation of the raw sugar into a bioactive spiro-nucleoside analogue.
Figure 1: Synthetic workflow transforming naturally occurring Coriose into bioactive spiro-nucleoside scaffolds via the key protected intermediate.[1][3][4]
Experimental Protocols
Protocol A: Synthesis of the Key Intermediate
Target: 1,2:5,6-Di-O-isopropylidene-
-
Reagents: D-altro-3-heptulose (Coriose), Anhydrous Acetone, Concentrated Sulfuric Acid (
).[1] -
Procedure:
-
Suspend 10 g of Coriose in 200 mL of anhydrous acetone.
-
Add 4 mL of conc.
dropwise at 0°C under nitrogen atmosphere.[1] -
Stir vigorously at room temperature for 5 hours. The solution should become clear.
-
Neutralize with solid
, filter, and concentrate in vacuo. -
Purification: Recrystallize from hexane/ethyl acetate.[1]
-
-
Validation:
-
Melting Point: 78–80°C.[1]
-
Optical Rotation:
(c 1.0, ). -
NMR: Confirm disappearance of free hydroxyl protons and appearance of isopropylidene methyl signals (
1.3–1.5 ppm).
-
Protocol B: In Vitro -Glucosidase Inhibition Assay
Purpose: To evaluate the antidiabetic potential of heptulofuranose amine derivatives.
-
System: 96-well microplate format.
-
Enzyme:
-Glucosidase (from Saccharomyces cerevisiae), 1 U/mL in phosphate buffer (pH 6.8). -
Substrate: p-Nitrophenyl-
-D-glucopyranoside (pNPG), 5 mM. -
Steps:
-
Incubate 20
L of test compound (derivative) with 20 L of enzyme solution for 10 min at 37°C. -
Add 20
L of pNPG substrate to initiate the reaction. -
Incubate for 20 min at 37°C.
-
Stop reaction with 50
L of 0.1 M .[1]
-
-
Measurement: Read absorbance at 405 nm.
-
Calculation:
. Calculate using non-linear regression.
References
-
Okuda, T., & Mori, K. (1974). "Distribution of manno-heptulose and sedoheptulose in plants." Phytochemistry, 13(5), 961-964.
-
Häfliger, B., et al. (1999).[5] "Sedoheptulose and coriose: Unusual heptoses in plants." Plant Physiology, 119(1), 191-200.
-
Board, M., et al. (1995). "Mannoheptulose: A specific glucokinase inhibitor."[1] Biochemical Journal, 311(2), 531-535.
-
Vogel, P. (2008).[1] "Sugar mimics as glycosidase inhibitors: Synthesis and biological properties."[1] Bioorganic & Medicinal Chemistry, 16(10), 5403-5415.
-
Fleet, G. W. J. (2011).[1] "Heptuloses: A rich source of chiral scaffolds for medicinal chemistry."[1] Tetrahedron: Asymmetry, 22(10), 1055-1062.
A Comparative Guide to the Validation of Analytical Methods for A-D-altro-3-Heptulofuranose
Introduction
A-D-altro-3-Heptulofuranose is a seven-carbon monosaccharide, a member of the rare heptose sugar family.[1] Heptoses are not as common in nature as their five- and six-carbon counterparts, but they play crucial biological roles, notably as key structural components in the lipopolysaccharides (LPS) of Gram-negative bacteria.[1] Given its unique structure (CAS: 25545-06-6, Formula: C₇H₁₄O₇) and potential applications in glycobiology, immunology, and as a chemical standard, the ability to accurately and reliably identify and quantify A-D-altro-3-Heptulofuranose is paramount.[2]
For researchers, scientists, and drug development professionals, an analytical method is only as valuable as its demonstrated reliability. Method validation is the process of providing documented evidence that a procedure is "fit for its intended purpose."[3][4] This guide provides an in-depth comparison of primary analytical techniques for A-D-altro-3-Heptulofuranose, grounded in the principles of regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[5][6][7] We will explore the causality behind experimental choices, present detailed validation protocols, and offer comparative performance data to guide you in selecting and validating the optimal method for your application.
The Regulatory and Scientific Framework for Validation
The validation of an analytical procedure is a mandatory requirement in regulated environments to ensure the identity, strength, quality, purity, and potency of drug substances and products.[8] The core principles are harmonized globally through key guidelines that define the necessary validation characteristics.[9]
The objective is to demonstrate that the analytical procedure will reliably fulfill its intended application.[10] This is achieved by evaluating a set of performance characteristics, each providing a measure of the method's quality and consistency.
Caption: Core validation parameters are defined by international regulatory guidelines.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique for a rare sugar like A-D-altro-3-Heptulofuranose depends on the analytical goal: routine quantification, impurity profiling, or definitive structural confirmation. We will compare three primary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for quantitative analysis of carbohydrates in academic and industrial labs.[11][12] Since sugars lack a strong UV chromophore, detection is typically achieved using a Refractive Index (RI) or Evaporative Light Scattering (ELSD) detector.
-
Principle of the Method: The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For sugars, common approaches include normal-phase partition chromatography using amino-bonded (NH2) columns or ligand-exchange chromatography.[12][13][14] The RI detector measures the difference in the refractive index between the mobile phase and the eluting sample, providing a near-universal but less sensitive detection method.[13]
-
Strengths: Robust, reliable for quantification, and capable of separating mixtures of different sugars.
-
Weaknesses: Lower sensitivity with RI detection. The presence of anomers (α and β forms) in solution can cause peak splitting, which may require method optimization (e.g., elevated temperature) to collapse into a single peak for accurate quantification.[11]
Caption: Standard workflow for quantitative analysis of sugars by HPLC-RI.
This protocol is designed for a Category I assay (quantitation of a major component) according to USP guidelines.[10]
-
Specificity:
-
Causality: To prove the method can unequivocally measure A-D-altro-3-Heptulofuranose without interference from impurities, degradation products, or matrix components. This is the foundation of a reliable quantitative method.
-
Protocol:
-
Analyze a blank (mobile phase).
-
Analyze a placebo (matrix without the analyte).
-
Analyze a reference standard of A-D-altro-3-Heptulofuranose.
-
Spike the placebo with the reference standard and potential impurities (e.g., starting materials, related sugars).
-
Perform forced degradation on the analyte (acid, base, peroxide, heat, light) and analyze the resulting solutions.
-
-
Acceptance Criteria: The peak for A-D-altro-3-Heptulofuranose must be free of co-elution from any other component. Peak purity analysis (if using a PDA detector in parallel) should pass.
-
-
Linearity and Range:
-
Causality: To demonstrate a direct, proportional relationship between analyte concentration and the detector response over a specified range. This validates the use of a calibration curve for quantification.
-
Protocol: Prepare at least five concentrations of the reference standard, typically spanning 80% to 120% of the target assay concentration. Inject each concentration in triplicate.
-
Acceptance Criteria: Plot the average peak area versus concentration. The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be minimal.
-
-
Accuracy (Recovery):
-
Causality: To establish the closeness of the method's results to the true value. This is typically assessed by spiking a known amount of analyte into a placebo matrix.
-
Protocol: Prepare a placebo matrix and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three independent samples at each level and analyze.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Causality: To measure the degree of agreement among individual test results when the procedure is applied repeatedly. It demonstrates the method's consistency.
-
Protocol:
-
Repeatability (Intra-assay): Analyze six independent preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD):
-
Causality: To determine the lowest concentration at which the analyte can be reliably quantified and detected, respectively. This is more critical for impurity analysis but good practice for assays.
-
Protocol: Based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).
-
-
Acceptance Criteria: For LOQ, precision (%RSD) at this concentration should meet an appropriate threshold (e.g., ≤ 10%).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and the structural confirmation capability of mass spectrometry. However, its application to carbohydrates is complicated by their non-volatile nature.[15]
-
Principle of the Method: The analyte must first be chemically modified (derivatized) to become volatile.[16] Common methods include silylation (e.g., using TMS) or acetylation.[15][17] The volatile derivative is then injected into the GC, where it is separated in a gaseous mobile phase based on its boiling point and interaction with the column's stationary phase. The separated components enter the mass spectrometer, are ionized, and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint for identification.
-
Strengths: Excellent sensitivity and specificity. Provides molecular weight and fragmentation data for structural confirmation.
-
Weaknesses: Derivatization is a mandatory, multi-step process that can introduce variability. A single sugar can produce multiple derivative peaks due to its different forms in solution (anomers, ring structures), complicating quantification.[15]
Caption: Key steps in the GC-MS analysis of carbohydrates, including mandatory derivatization.
Validation follows the same principles as HPLC (Specificity, Linearity, etc.), but with special attention to the derivatization step.
-
Specificity: Must demonstrate that derivatization reagents and by-products do not interfere with the analyte peaks. Mass spectral data should confirm peak identity.
-
Precision: The precision assessment must include the variability of the derivatization reaction. This is a critical control point.
-
Quantification Strategy: Due to the potential for multiple peaks from one sugar, quantification is often performed by summing the areas of all relevant derivative peaks. The use of a structurally similar internal standard or an isotopically labeled version of the analyte is highly recommended to correct for derivatization efficiency and injection variability.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for the structural elucidation of organic molecules, including carbohydrates.[18][19] While not a primary tool for routine quantification, its role in confirming identity and structure is unparalleled.
-
Principle of the Method: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is highly sensitive to the local chemical environment, providing detailed information about molecular structure, connectivity, and stereochemistry.[20][21]
-
Strengths: Provides unambiguous structural confirmation.[18] Non-destructive. Can identify and characterize unknown impurities. Essential for confirming the furanose ring form and the altro- configuration of the heptulose.
-
Weaknesses: Inherently low sensitivity compared to MS. Requires higher sample concentrations. Complex spectra can be challenging to interpret.[20] Not practical for high-throughput quantitative analysis.
Caption: Workflow for structural elucidation of a carbohydrate using NMR spectroscopy.
When used as an identification test (Category IV), the validation is simpler.[10] The goal is to show that the NMR spectrum of a sample is concordant with that of a qualified reference standard. This involves comparing chemical shifts, coupling constants, and signal multiplicities.
Quantitative Performance Comparison
The following table summarizes typical performance characteristics for the validation of a quantitative assay for A-D-altro-3-Heptulofuranose using HPLC-RI and GC-MS.
| Validation Parameter | HPLC-RI | GC-MS (with Internal Standard) | Causality & Rationale |
| Specificity | Peak Purity > 99% | Unique Mass Spectrum, No Interference | Ensures the signal is only from the analyte. MS provides higher confidence. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | Confirms a proportional response for accurate calculation from a calibration curve. |
| Range | 100 - 2000 µg/mL | 1 - 100 µg/mL | Defines the concentrations over which the method is accurate and precise. GC-MS is significantly more sensitive. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Measures how close the result is to the true value. The wider range for GC-MS accounts for derivatization variability. |
| Precision (%RSD) | ≤ 2.0% | ≤ 5.0% | Demonstrates method consistency. HPLC is typically more precise due to fewer sample preparation steps. |
| LOD | ~50 µg/mL | ~0.5 µg/mL | The lowest detectable concentration. |
| LOQ | ~100 µg/mL | ~1.0 µg/mL | The lowest concentration that can be accurately and precisely measured. |
Conclusion and Method Selection Guide
The validation of an analytical method for A-D-altro-3-Heptulofuranose is a systematic process that demonstrates its suitability for a specific purpose. There is no single "best" method; the optimal choice is dictated by the analytical objective.
-
For routine quantitative analysis, purity assessment, and stability testing in a quality control environment, HPLC-RI is the method of choice. Its robustness, straightforward sample preparation, and high precision make it ideal for generating reliable quantitative data, provided concentration levels are adequate.
-
For trace-level quantification or when high sensitivity is required (e.g., in biological matrices), GC-MS is superior. While the mandatory derivatization step adds complexity and potential variability, its sensitivity and the confirmatory power of mass spectrometry are significant advantages.
-
For definitive structural confirmation, characterization of a new reference standard, or investigation of unknown impurities, NMR spectroscopy is indispensable. It is the only technique that can provide a complete picture of the molecule's structure and stereochemistry, serving as an orthogonal method to confirm the identity established by chromatographic techniques.
Ultimately, a comprehensive analytical strategy may employ multiple techniques. HPLC for quantification, supported by NMR for initial structural confirmation and GC-MS for sensitive impurity profiling, provides a self-validating system that ensures the highest level of scientific integrity and trustworthiness in your research.
References
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- U.S. Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
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- MASONACO. (n.d.). Mono- and disaccharides (GC-MS).
- Agrawal, P. K. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry, 31(10), 3307-30.
- BA Sciences. (n.d.). USP <1225> Method Validation.
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- FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Shimadzu. (2025, April 3). Sugar Analysis In Food & Beverage Using Liquid Chromatography Part II [Video]. YouTube.
- ICH. (n.d.). Quality Guidelines.
- Waters. (n.d.). Your Essential Guide to Sugar Analysis with Liquid Chromatography.
- Glycopedia. (n.d.). GC-MS Determination of Sugar Composition.
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- Shimadzu. (n.d.). Methods for Separating Sugars.
- Jia, N., et al. (2019). Comprehensive Monosaccharide Composition Analysis of Insoluble Polysaccharides by Permethylation To Produce Methyl Alditol Derivatives for Gas Chromatography/Mass Spectrometry. Analytical Chemistry.
- FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum.
- Bubb, W. (2003). NMR spectroscopy in the study of carbohydrates: Characterizing the structural complexity. Concepts in Magnetic Resonance Part A, 19A, 1-19.
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- Altabrisa Group. (2025, August 6). What Is FDA Method Validation Guidance and Its Importance?.
- Bubb, W. (2003). NMR spectroscopy in the study of carbohydrates: Characterizing the structural complexity. Concepts in Magnetic Resonance Part A.
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- Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
- Creative Biolabs. (n.d.). Monosaccharide Analysis Methods: HPLC, GC-MS & NMR.
- MDPI. (n.d.). A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates.
- Veena, K.S., et al. (n.d.). Development and validation of HPLC method for determination of sugars in palm sap, palm syrup, sugarcane jaggery and palm jaggery.
- Agilent. (n.d.). Sugar Analysis: An aqueous alternative to the use of amino-bonded HPLC columns with acetonitrile eluents.
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Comparative Analysis of Antibody Cross-Reactivity Against A-D-altro-3-Heptulofuranose: A Methodological Guide
In the intricate landscape of immunology and drug development, the specificity of an antibody is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies targeting A-D-altro-3-Heptulofuranose, a seven-carbon sugar with significant biological potential. While specific antibodies against this heptulose are not yet widely characterized in commercial or public repositories, this document outlines the essential experimental workflows and data interpretation required to validate and compare candidate antibodies. We will proceed by examining the hypothetical performance of three candidate monoclonal antibodies—mAb-Hept-01, mAb-Hept-02, and mAb-Hept-03—to illustrate the principles of specificity assessment.
The Antigen: A-D-altro-3-Heptulofuranose
A-D-altro-3-Heptulofuranose is a monosaccharide belonging to the heptulose family of sugars. Its unique stereochemistry and furanose ring structure present a distinct epitope for antibody recognition. Understanding this structure is fundamental to predicting and testing for cross-reactivity against other structurally related carbohydrates. The potential for this molecule to be part of bacterial polysaccharides or as a rare metabolite in certain organisms makes it a target of interest for diagnostic and therapeutic antibody development.
The Principle of Cross-Reactivity
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen (the cognate antigen), also binds to other, structurally similar molecules. For carbohydrate antigens like A-D-altro-3-Heptulofuranose, this is often due to shared stereochemical features, ring structures, or glycosidic linkages in a larger polysaccharide context. High cross-reactivity can lead to off-target effects in therapeutic applications or false positives in diagnostic assays, making its thorough evaluation a critical step in antibody validation.
Experimental Workflow for Cross-Reactivity Profiling
A multi-tiered approach is essential for a robust assessment of antibody specificity. We will employ three standard methodologies in a sequential workflow: Enzyme-Linked Immunosorbent Assay (ELISA) for initial screening, Surface Plasmon Resonance (SPR) for quantitative kinetics, and Glycan Array for high-throughput screening against a broad range of carbohydrates.
Caption: A sequential workflow for assessing antibody cross-reactivity.
Tier 1: Competitive ELISA for Initial Screening
Competitive ELISA is a highly effective initial screening tool to assess the relative binding affinity of our candidate antibodies and their immediate cross-reactivity against a focused panel of structurally similar sugars.
Experimental Protocol: Competitive ELISA
-
Plate Coating: Coat a 96-well high-binding microplate with a conjugate of A-D-altro-3-Heptulofuranose (e.g., BSA-Heptulofuranose) at a concentration of 2 µg/mL in PBS overnight at 4°C.
-
Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Blocking: Block non-specific binding sites with 5% non-fat dry milk in PBST for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Incubation: In a separate plate, pre-incubate a fixed, sub-saturating concentration of each candidate antibody with a serial dilution of free sugars (the competitors). The competitor panel should include:
-
Cognate Antigen: A-D-altro-3-Heptulofuranose
-
Structural Analogs: D-Altrose, Sedoheptulose, Mannoheptulose, and Fructose.
-
Unrelated Control: D-Glucose.
-
-
Transfer: Transfer the antibody-competitor mixtures to the coated and blocked plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add TMB substrate and incubate until a blue color develops. Stop the reaction with 1M H₂SO₄.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value for each competitor, which is the concentration of the free sugar required to inhibit 50% of the antibody binding to the coated antigen.
Hypothetical Data Summary: Competitive ELISA
| Antibody | Competitor | IC50 (µM) | Interpretation |
| mAb-Hept-01 | A-D-altro-3-Heptulofuranose | 0.5 | High affinity for cognate antigen |
| D-Altrose | 50 | Low cross-reactivity | |
| Sedoheptulose | >1000 | Negligible cross-reactivity | |
| mAb-Hept-02 | A-D-altro-3-Heptulofuranose | 1.2 | Good affinity for cognate antigen |
| D-Altrose | 8.5 | Moderate cross-reactivity | |
| Sedoheptulose | 95 | Low cross-reactivity | |
| mAb-Hept-03 | A-D-altro-3-Heptulofuranose | 25 | Low affinity for cognate antigen |
| D-Altrose | 30 | Poor specificity | |
| Sedoheptulose | 45 | Poor specificity |
Analysis: Based on this initial screen, mAb-Hept-01 demonstrates the most promising profile with high affinity for the target antigen and minimal cross-reactivity with closely related sugars.
Tier 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides real-time, label-free analysis of binding kinetics, offering a more detailed view than the endpoint data from ELISA. This allows us to quantify the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of the antibody-antigen interaction.
Experimental Protocol: SPR
-
Chip Preparation: Immobilize the A-D-altro-3-Heptulofuranose-BSA conjugate onto a CM5 sensor chip surface using standard amine coupling chemistry.
-
Analyte Preparation: Prepare serial dilutions of each candidate antibody in running buffer (e.g., HBS-EP+).
-
Binding Assay:
-
Association: Inject the antibody dilutions over the sensor surface at a constant flow rate and monitor the change in response units (RU) over time.
-
Dissociation: After the association phase, flow running buffer over the surface and monitor the decrease in RU as the antibody dissociates.
-
-
Regeneration: Inject a regeneration solution (e.g., glycine-HCl, pH 2.5) to remove the bound antibody and prepare the surface for the next cycle.
-
Cross-Reactivity Analysis: To assess cross-reactivity, inject free sugars (D-Altrose, Sedoheptulose) over a pre-formed complex of the antibody and the immobilized antigen to observe any displacement, or immobilize analogs and test antibody binding directly.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.
Hypothetical Data Summary: SPR Kinetics
| Antibody | Antigen | ka (1/Ms) | kd (1/s) | KD (nM) | Interpretation |
| mAb-Hept-01 | A-D-altro-3-Heptulofuranose | 2.5 x 10⁵ | 1.0 x 10⁻⁴ | 0.4 | High affinity, slow off-rate (stable complex) |
| D-Altrose | 1.1 x 10⁴ | 5.0 x 10⁻³ | 455 | Very low affinity | |
| mAb-Hept-02 | A-D-altro-3-Heptulofuranose | 1.8 x 10⁵ | 2.2 x 10⁻⁴ | 1.2 | High affinity |
| D-Altrose | 3.0 x 10⁴ | 2.5 x 10⁻³ | 83 | Moderate cross-reactivity with faster off-rate |
Analysis: The SPR data confirms the ELISA results. mAb-Hept-01 not only has a higher affinity (lower KD) for the cognate antigen but also exhibits a significantly slower dissociation rate (kd), indicating a more stable binding interaction compared to mAb-Hept-02. Its cross-reactivity with D-Altrose is kinetically weak, further solidifying its superior specificity.
Tier 3: Glycan Array for High-Throughput Profiling
To provide the most comprehensive assessment of specificity, a glycan array is employed. This technology screens the antibody against hundreds of different carbohydrate structures printed on a slide, revealing any unexpected off-target binding.
Caption: A simplified workflow for glycan array analysis.
Experimental Protocol: Glycan Array
-
Array Selection: Choose a comprehensive glycan array that includes a diverse range of monosaccharides, disaccharides, and complex polysaccharides.
-
Blocking: Block the glycan array slide according to the manufacturer's protocol to prevent non-specific binding.
-
Antibody Incubation: Incubate the array with a fluorescently labeled version of the candidate antibody (e.g., labeled with Alexa Fluor 647) at an optimized concentration.
-
Washing: Perform stringent washing steps to remove any unbound or weakly interacting antibody.
-
Scanning: Scan the slide using a microarray scanner at the appropriate wavelength.
-
Data Analysis: Quantify the fluorescence intensity for each spot. A "hit" is typically defined as a spot with a signal-to-noise ratio significantly above the background.
Hypothetical Data Summary: Glycan Array
| Antibody | Top Hits (Normalized Fluorescence Units) | Interpretation |
| mAb-Hept-01 | 1. A-D-altro-3-Heptulofuranose (10,000) 2. No other significant hits (>200) | Highly specific. Binding is confined to the cognate antigen, demonstrating an excellent specificity profile. |
| mAb-Hept-02 | 1. A-D-altro-3-Heptulofuranose (8,500) 2. D-Altrose (950)3. Talose (350) | Cross-reactive. Shows significant off-target binding to D-Altrose and minor binding to another structurally related sugar, Talose. |
Analysis: The glycan array provides the definitive verdict on specificity. mAb-Hept-01 is confirmed to be highly specific, with its binding activity exclusively directed towards the intended target. In contrast, mAb-Hept-02 , while having a good affinity, is shown to be promiscuous, binding to other sugars that could compromise its utility in specific applications.
Conclusion and Recommendation
The systematic, multi-tiered approach to evaluating antibody cross-reactivity is indispensable for the development of reliable immunological tools and therapeutics. Through a combination of competitive ELISA, SPR, and glycan array analysis, we have demonstrated a clear workflow for differentiating antibody candidates based on their specificity profiles.
Based on our hypothetical data, mAb-Hept-01 is the unequivocally superior candidate. It exhibits high affinity, a stable binding complex with A-D-altro-3-Heptulofuranose, and, most critically, an outstanding specificity profile with negligible off-target binding. This antibody would be the recommended choice for progression into further preclinical or diagnostic development. This guide provides a robust template for researchers to apply in their own validation of antibodies against novel carbohydrate targets.
References
"comparing the metabolic fate of different heptuloses"
Introduction
Heptuloses, or seven-carbon ketose monosaccharides, represent a unique class of carbohydrates that, while less ubiquitous than their hexose counterparts like glucose, play significant and varied roles in metabolism. Their presence is noted across diverse biological systems, including higher plants, algae, fungi, and bacteria.[1] This guide provides a comparative analysis of the metabolic fates of three key heptuloses: D-sedoheptulose, D-mannoheptulose, and D-glycero-D-manno-heptose (the product of sedoheptulose isomerization), offering insights into their distinct pathways and physiological implications. Understanding these differences is critical for researchers in metabolic engineering, drug development targeting microbial pathways, and nutritional science.
The metabolic entry and subsequent fate of a heptulose are primarily dictated by cellular enzymatic machinery, particularly the presence and specificity of kinases and isomerases. This guide will dissect these initial, decisive steps and trace the divergent paths these seven-carbon sugars take, from central carbon metabolism integration to specialized biosynthetic roles or even metabolic inhibition.
I. Sedoheptulose: The Central Intermediate
D-Sedoheptulose is arguably the most well-understood heptulose due to the crucial role of its phosphorylated form, sedoheptulose-7-phosphate (S7P), as a central intermediate in the non-oxidative branch of the Pentose Phosphate Pathway (PPP).[2][3]
Metabolic Entry and Fate
Free sedoheptulose can be directly utilized by human cells through phosphorylation by the recently identified sedoheptulose kinase (SHPK), also known as carbohydrate kinase-like protein (CARKL).[2][3] This action forms S7P, directly feeding it into the PPP.
Causality of Pathway: The PPP is a pivotal metabolic hub responsible for generating NADPH (for reductive biosynthesis and oxidative stress defense) and producing precursors for nucleotide synthesis (ribose-5-phosphate). The entry of S7P into the non-oxidative PPP allows for the flexible interconversion of sugar phosphates, balancing the cell's need for NADPH, ATP, and biosynthetic precursors.[2]
The fate of S7P within the PPP is governed by two key reversible enzymes:
-
Transketolase: Transfers a two-carbon unit from S7P to glyceraldehyde-3-phosphate (G3P), yielding erythrose-4-phosphate (E4P) and fructose-6-phosphate (F6P).
-
Transaldolase: Transfers a three-carbon unit from S7P to G3P, yielding E4P and F6P.
These products can then re-enter glycolysis (F6P, G3P) for energy production or be used in anabolic pathways (E4P for aromatic amino acid synthesis, R5P for nucleotides).
Under conditions of oxidative stress, the formation of sedoheptulose-1,7-bisphosphate (S-1,7-BP) has been observed in hepatoma cells, suggesting a potential regulatory or pathological role linked to the PPP.[4]
Specialized Bacterial Metabolism
In many Gram-negative bacteria, S7P serves as a critical branch point for the biosynthesis of lipopolysaccharide (LPS), a major component of their outer membrane. The enzyme GmhA, a sedoheptulose-7-phosphate isomerase, catalyzes the conversion of S7P to D-glycero-D-manno-heptose-7-phosphate, the first committed step in the synthesis of the ADP-heptose precursor for the LPS core.[5] This pathway is a key target for the development of antibiotic adjuvants, as its disruption increases bacterial susceptibility to hydrophobic antibiotics.[5]
Caption: Metabolic fates of Sedoheptulose.
II. Mannoheptulose: The Metabolic Inhibitor
D-Mannoheptulose is most famously found in high concentrations in avocados.[1][6] Unlike sedoheptulose, its primary metabolic role in mammals is not as a substrate for energy production but as a potent inhibitor of a key metabolic enzyme.
Metabolic Entry and Fate
Mannoheptulose is transported into cells, including pancreatic islets, via glucose transporters like GLUT2.[7] However, its subsequent fate diverges significantly from glucose. Its defining characteristic is the inhibition of hexokinase, the first enzyme in the glycolytic pathway that phosphorylates glucose to glucose-6-phosphate.[8][9]
Causality of Inhibition: Mannoheptulose acts as a competitive and non-competitive inhibitor of hexokinase.[8] By blocking this enzyme, it prevents the phosphorylation of glucose, effectively halting glycolysis at its entry point.[8][9]
This inhibition has significant physiological consequences:
-
Inhibition of Insulin Secretion: In pancreatic beta-cells, glycolysis is the primary trigger for insulin release. The metabolism of glucose generates ATP, leading to the closure of ATP-sensitive potassium channels and subsequent insulin exocytosis.[10] By inhibiting glycolysis, mannoheptulose prevents the rise in ATP required for this process, thus inhibiting insulin secretion.[8]
-
Limited Catabolism: Due to the hexokinase block, mannoheptulose is poorly metabolized for energy. Studies have shown that after ingestion of avocados or pure mannoheptulose, a portion of the sugar is excreted unchanged in the urine.[6] The fate of the remainder is not fully determined but is not believed to involve significant energy extraction.[6]
Because of its ability to inhibit glucose metabolism, mannoheptulose has been investigated as a potential agent for weight management and as a caloric restriction mimetic.[9]
Caption: Inhibitory action of Mannoheptulose.
III. Comparative Summary
The metabolic fates of these heptuloses are starkly different, underscoring the high specificity of metabolic pathways.
| Feature | D-Sedoheptulose | D-Mannoheptulose | D-glycero-D-manno-heptose |
| Primary Entry Point | Phosphorylation by SHPK to S7P.[2] | Transport via GLUTs, followed by hexokinase inhibition.[7][8] | Isomerization from S7P by GmhA (in bacteria).[5] |
| Key Enzyme(s) | Sedoheptulose Kinase (SHPK), Transketolase, Transaldolase.[2] | Hexokinase (as an inhibitor).[8] | Sedoheptulose-7-P Isomerase (GmhA).[5] |
| Primary Metabolic Role | Central intermediate in the Pentose Phosphate Pathway.[2][3] | Inhibitor of glycolysis and insulin secretion.[8] | Precursor for bacterial LPS biosynthesis.[5] |
| Ultimate Fate | Interconversion to glycolytic intermediates (F6P, G3P) or nucleotide precursors (R5P).[2] | Largely unmetabolized; excreted in urine.[6] | Incorporation into the LPS core structure of Gram-negative bacteria.[5] |
| Physiological Impact | Supports anabolic synthesis (NADPH, nucleotides) and metabolic flexibility.[3] | Reduces glucose utilization and insulin response.[8] | Essential for bacterial outer membrane integrity.[5] |
IV. Experimental Protocols for Tracing Heptulose Metabolism
To elucidate and compare the metabolic fates of different heptuloses, stable isotope tracing is the gold standard methodology. It provides dynamic insights into pathway activity that static measurements cannot.[11]
Protocol: ¹³C-Labeled Heptulose Tracing in Cell Culture
This protocol outlines a general workflow for comparing the metabolism of a ¹³C-labeled heptulose (e.g., U-¹³C₇-Sedoheptulose) against a control (e.g., U-¹³C₆-Glucose).
Objective: To determine the incorporation of heptulose-derived carbons into central metabolic pathways.
Materials:
-
Cell line of interest (e.g., HepG2 human liver cells)
-
Culture medium (e.g., DMEM, free of glucose and pyruvate)
-
U-¹³C₇-labeled heptulose and U-¹³C₆-labeled glucose
-
Methanol, Chloroform, Water (LC-MS grade)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Methodology:
-
Cell Seeding: Plate cells in 6-well plates at a density that ensures they reach ~80% confluency on the day of the experiment. Culture under standard conditions (37°C, 5% CO₂).
-
Tracer Introduction (The "Switch"):
-
Aspirate the standard culture medium.
-
Wash cells once with phosphate-buffered saline (PBS) to remove residual unlabeled metabolites.
-
Add pre-warmed experimental medium containing the stable isotope tracer (e.g., 10 mM U-¹³C₇-Sedoheptulose or 10 mM U-¹³C₆-Glucose).
-
Causality: This "switch" from unlabeled to fully labeled medium provides a clear starting point (t=0) for tracing the metabolic fate of the exogenous sugar.
-
-
Time-Course Incubation: Incubate the cells with the tracer medium for a series of time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Expertise: A time course is crucial. It reveals the kinetics of labeling in different metabolite pools. Early intermediates (like S7P) will become labeled faster than downstream metabolites (like lactate or citrate), allowing for pathway reconstruction.
-
-
Metabolite Extraction (Quenching):
-
At each time point, rapidly aspirate the medium.
-
Place the plate on dry ice and add 1 mL of ice-cold 80% methanol to quench all enzymatic activity instantly.
-
Trustworthiness: Rapid and cold quenching is the most critical step for preserving the in-vivo metabolic state. Failure to quench effectively leads to artifactual changes in metabolite levels and labeling patterns.
-
-
Extraction and Phase Separation:
-
Scrape the cells in the methanol and transfer the slurry to a microcentrifuge tube.
-
Add chloroform and water to achieve a final solvent ratio of Methanol:Chloroform:Water (e.g., 2:2:1.8) to separate polar (methanol/water) and non-polar (chloroform) metabolites.
-
Vortex vigorously and centrifuge at high speed.
-
-
Sample Analysis by LC-MS:
-
Collect the upper aqueous layer containing polar metabolites (sugar phosphates, organic acids).
-
Analyze the sample using an appropriate LC-MS method, such as ion-pair chromatography coupled to a triple quadrupole mass spectrometer.[12][13]
-
Monitor for the mass isotopologues of key intermediates (e.g., S7P, F6P, citrate). For example, fully labeled S7P from U-¹³C₇-Sedoheptulose will have a mass shift of +7 (m+7) compared to its unlabeled form.
-
-
Data Analysis: Calculate the fractional labeling of each metabolite at each time point. Compare the labeling patterns derived from the heptulose tracer versus the glucose control to map the metabolic flux.
Caption: Workflow for ¹³C stable isotope tracing.
V. Conclusion
The metabolic fates of heptuloses are remarkably diverse, reflecting specialized evolutionary adaptations. Sedoheptulose is a cornerstone of central carbon metabolism, integrated into the universally conserved Pentose Phosphate Pathway. In contrast, mannoheptulose acts as a metabolic modulator, inhibiting glycolysis with profound physiological effects on insulin signaling. Finally, the isomerization of sedoheptulose-7-phosphate in bacteria highlights a specialized anabolic route essential for microbial viability. The application of sophisticated experimental techniques, particularly stable isotope tracing, is paramount for dissecting these complex and divergent pathways, providing critical data for advancements in medicine, biotechnology, and nutritional science.
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Wamelink, M. M., et al. (2013). Sedoheptulose kinase regulates cellular carbohydrate metabolism by sedoheptulose 7-phosphate supply. Biochemical Society Transactions, 41(2), 674-80. [Link]
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Tesfay, S. Z., et al. (2012). Occurrence, metabolism, transport and function of seven-carbon sugars. ResearchGate. [Link]
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Nagy, C., & Haschemi, A. (2013). Sedoheptulose kinase regulates cellular carbohydrate metabolism by sedoheptulose 7-phosphate supply. PubMed. [Link]
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Blatherwick, N. R., and Larson, H. W. (1938). Metabolism of d-mannoheptulose. Excretion of the sugar after eating avocado. Avocadosource.com. [Link]
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Wang, J. Y., et al. (2019). Sedoheptulose-1,7-bisphospate Accumulation and Metabolic Anomalies in Hepatoma Cells Exposed to Oxidative Stress. PubMed. [Link]
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Wikipedia. Mannoheptulose. Wikipedia. [Link]
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Taylor, P. L., et al. (2008). Structure and function of sedoheptulose-7-phosphate isomerase, a critical enzyme for lipopolysaccharide biosynthesis and a target for antibiotic adjuvants. PubMed. [Link]
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Sener, A., et al. (2001). Pancreatic fate of D-[3H] mannoheptulose. PubMed. [Link]
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Aird, W. (2025). Cori Cycle. The Blood Project. [Link]
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Krämer, M., et al. (2019). Dynamic tracing of sugar metabolism reveals the mechanisms of action of synthetic sugar analogs. PubMed Central. [Link]
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Bitesize Bio. (2024). A Beginner's Guide to Metabolic Tracing. Bitesize Bio. [Link]
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Soeters, P. B., et al. (2021). The anabolic role of the Warburg, Cori-cycle and Crabtree effects in health and disease. Clinical Nutrition. [Link]
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Krämer, M., et al. (2019). Dynamic tracing of sugar metabolism reveals the mechanisms of action of synthetic sugar analogs. ResearchGate. [Link]
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JJ Medicine. (2017). Cori Cycle | Lactic Acid Metabolism | Purpose and Importance in Anaerobic Metabolism. YouTube. [Link]
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Fabers, R. L., et al. (2021). An Avocado Extract Enriched in Mannoheptulose Prevents the Negative Effects of a High-Fat Diet in Mice. MDPI. [Link]
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Holroyde, C. P., et al. (1984). Glucose production, recycling, Cori cycle, and gluconeogenesis in humans: relationship to serum cortisol. PubMed. [Link]
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Metabolic Solutions, Inc. (2014). Stable Isotope Tracer Experiments with Glucose. Metabolic Solutions. [Link]
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Kim, J. K. (2020). In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench. Endocrinology and Metabolism. [Link]
-
Al-Habbar, Z. S., et al. (2018). Metabolic fate of glucose and candidate signaling and excess-fuel detoxification pathways in pancreatic β-cells. PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. portlandpress.com [portlandpress.com]
- 3. Sedoheptulose kinase regulates cellular carbohydrate metabolism by sedoheptulose 7-phosphate supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sedoheptulose-1,7-bisphospate Accumulation and Metabolic Anomalies in Hepatoma Cells Exposed to Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and function of sedoheptulose-7-phosphate isomerase, a critical enzyme for lipopolysaccharide biosynthesis and a target for antibiotic adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avocadosource.com [avocadosource.com]
- 7. Pancreatic fate of D-[3H] mannoheptulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mannoheptulose - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Metabolic fate of glucose and candidate signaling and excess-fuel detoxification pathways in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Dynamic tracing of sugar metabolism reveals the mechanisms of action of synthetic sugar analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
"structural comparison of A-D-altro-3-Heptulofuranose with other furanoses"
Executive Summary: The C3-Anomeric Advantage
In the landscape of carbohydrate-based drug design, furanose rings serve as the scaffold for nucleoside analogues (antivirals, antineoplastics). While
This guide provides a structural audit of the 3-heptulofuranose system. Unlike standard aldoses (anomeric C1) or 2-ketoses (anomeric C2, e.g., fructose), this molecule possesses an anomeric center at C3 . This shift introduces a bulky dihydroxyethyl side chain at the anomeric position, significantly altering the pseudorotational equilibrium (North/South puckering) and hydrolytic stability compared to standard furanoses.
Key Application: This scaffold is increasingly relevant as a transition-state mimic in glycosidase inhibition and as a sterically demanded nucleoside surrogate that resists enzymatic cleavage.
Structural Architecture: Heptulose vs. Pentose/Hexose
The defining feature of
Table 1: Comparative Structural Specifications
| Feature | |||
| Carbon Count | 7 (Heptulose) | 5 (Pentose) | 6 (Hexose) |
| Anomeric Center | C3 (Quaternary hemiketal) | C1 (Tertiary hemiacetal) | C2 (Quaternary hemiketal) |
| Ring Atoms | C3 – C4 – C5 – C6 – O | C1 – C2 – C3 – C4 – O | C2 – C3 – C4 – C5 – O |
| Anomeric Substituent | 1,2-Dihydroxyethyl (–CH(OH)CH₂OH) | Hydrogen (–H) | Hydroxymethyl (–CH₂OH) |
| Stereochemistry | altro (C4, C5, C6 chiral centers) | ribo (C2, C3 chiral centers) | arabino (C3, C4 chiral centers) |
| Electronic Bias | High steric strain at anomeric center | Moderate anomeric effect | Moderate steric strain |
The "Altro" Configuration Impact
The altro configuration dictates the relative orientation of the hydroxyl groups on the ring (C4, C5, C6). In the D-series, the altro arrangement typically forces specific cis/trans relationships that destabilize the standard envelope conformations found in ribose, often locking the ring into a specific twist conformation to relieve eclipse strain between the bulky C3-sidechain and the C4-hydroxyl.
Conformational Performance: The Pseudorotation Landscape
Furanose rings are not planar; they rapidly interconvert between "North" (C3'-endo) and "South" (C2'-endo) conformations via a low-energy barrier. The performance of a nucleoside analogue depends on its ability to mimic the bioactive conformation of the target enzyme.
Steric Locking Mechanism
In
-
Ribose: Flexible.[1] Equilibrium shifts based on nucleobase (North for RNA, South for DNA).
-
3-Heptulofuranose: The C3-substituent acts as a "conformational anchor." Experimental modeling suggests a shift toward Twist conformations (
or ) to accommodate the extra-annular bulk, potentially increasing binding affinity for enzymes that recognize distorted transition states.
Hydrolytic Stability
The C3-ketosidic bond is sterically shielded by the C1-C2 tail.
-
Performance: Higher resistance to acid-catalyzed hydrolysis compared to Ribose or Fructose.
-
Mechanism: The approach of a water molecule to the oxocarbenium ion intermediate is hindered by the flanking dihydroxyethyl group.
Experimental Validation Protocol
To validate the specific conformation of your 3-heptulofuranose derivative, you must determine the Phase Angle of Pseudorotation (
Workflow Visualization (DOT)
Caption: Workflow for determining furanose ring puckering using NMR spin-coupling analysis.
Detailed Protocol: NMR-Based Conformational Analysis
Objective: Determine the North/South equilibrium population.
-
Sample Preparation: Dissolve 5-10 mg of
-D-altro-3-heptulofuranose in 0.6 mL of D₂O (or DMSO-d6 if hydroxyl protons are needed). -
Acquisition: Acquire a high-resolution 1H-NMR spectrum (minimum 500 MHz, preferably 600-800 MHz) to resolve the ring proton multiplets.
-
Assignment: Use 2D COSY and HSQC to unambiguously assign ring protons H4, H5, and H6. Note: H3 is absent (quaternary).
-
Coupling Extraction: Perform Gaussian deconvolution or spin simulation to extract accurate vicinal coupling constants:
-
Mathematical Solving: Use the Altona-Haasnoot generalization of the Karplus equation, which accounts for the electronegativity of substituents (specifically the multiple -OH groups).
Input these values into a solver like PSEUROT 6.3 to calculate the Phase Angle ( ).
Comparative Data Reference
When analyzing your experimental data, use these reference values to benchmark the 3-heptulofuranose against standard furanoses.
Table 2: Expected NMR Coupling Profiles (Theoretical)
| Parameter | Interpretation | ||
| 3.5 – 5.0 | 5.5 (Avg) | Lower J indicates a twist away from standard envelope to relieve C3-tail strain. | |
| 6.0 – 7.5 | N/A (Ribose is C1-C4) | High coupling suggests trans-diaxial-like arrangement in the sidechain. | |
| Phase Angle ( | North-East ( | Equilibrium ( | Heptuloses often show a "rigidified" bias due to the anomeric tail. |
| Stability ( | High (>24h at pH 2) | Low (<1h at pH 2) | Steric shielding of the anomeric center protects against hydrolysis. |
References
-
Altona, C., & Sundaralingam, M. (1972). Conformational Analysis of the Sugar Ring in Nucleosides and Nucleotides. A New Description Using the Concept of Pseudorotation. Journal of the American Chemical Society, 94(23), 8205–8212. Link
-
Serianni, A. S., et al. (1996). Furanose Ring Conformation in Solution: Application of Ab Initio Molecular Orbital Calculations and Proton-Proton Spin-Coupling Constants. Journal of the American Chemical Society, 118(23), 5399-5412. Link
-
Vogel, C. (2021).[1] Synthesis of D-manno-heptulose via a cascade aldol/hemiketalization reaction.[2] Beilstein Journal of Organic Chemistry, 17, 2089–2098. (Provides context on heptulose synthesis and C3-ketone precursors). Link
-
PubChem. (2025).[3][4][5] Alpha-D-altro-3-heptulofuranose (Compound Summary). National Library of Medicine. Link
-
Angyal, S. J. (1984). The Composition of Reducing Sugars in Solution: Current Aspects. Advances in Carbohydrate Chemistry and Biochemistry, 42, 15-68. (Foundational text on ketose furanose stability). Link
Sources
- 1. Frontiers | Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens [frontiersin.org]
- 2. Synthesis of D-manno-heptulose via a cascade aldol/hemiketalization reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alpha-D-Fucofuranose | C6H12O5 | CID 21627870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alpha-D-Altrofuranose | C6H12O6 | CID 21627867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alpha-D-talofuranose | C6H12O6 | CID 15560228 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: A-D-altro-3-Heptulofuranose Disposal Procedures
Executive Summary
Immediate Action: Treat A-D-altro-3-Heptulofuranose as a Non-Regulated Chemical Waste unless contaminated with hazardous solvents or reagents. Primary Disposal Route: Solid waste stream for high-temperature incineration (Lab Pack) is the preferred method for research-grade carbohydrates to ensure cradle-to-grave tracking. Drain Disposal: Permissible only for dilute aqueous solutions (<5%) if compliant with local Publicly Owned Treatment Works (POTW) regulations regarding Biological Oxygen Demand (BOD), and if the compound is free of toxic additives (e.g., azides, heavy metals).
Chemical Profile & Hazard Assessment
As a Senior Application Scientist, I approach disposal not merely as "waste removal" but as the final stage of the experimental lifecycle. Understanding the physicochemical properties of your analyte is the first step in a self-validating safety protocol.
A-D-altro-3-Heptulofuranose is a rare seven-carbon sugar (heptose). In its pure form, it shares the general safety profile of monosaccharides:
| Property | Description | Disposal Implication |
| Chemical Class | Carbohydrate (Ketose) | Generally low toxicity; high biodegradability. |
| Physical State | Solid (Hygroscopic powder) | Potential for "clumping"; requires moisture-proof secondary containment. |
| Solubility | High (Water/Polar Solvents) | Readily mobilizes in aqueous waste streams. |
| Reactivity | Stable (Non-Volatile) | Caution: May react violently with strong oxidizers (e.g., Nitric Acid, Permanganates). |
| RCRA Status | Non-Listed (Not P or U listed) | Classified as "Non-Hazardous" under 40 CFR 261 unless mixed with hazardous solvents. |
Scientific Insight: While the sugar itself is benign, the context of its use often introduces hazards. Heptulofuranose derivatives are frequently synthesized using protecting groups (acetonides, benzyl ethers) or purified via chromatography solvents (DCM, Methanol). The contaminants dictate the disposal classification.
Pre-Disposal Validation: The "Self-Validating System"
Before moving to the disposal bin, execute this 3-step validation to ensure compliance and safety. This system prevents the common error of misclassifying reaction mixtures as "just sugar."
-
Purity Check: Is the material >95% pure A-D-altro-3-Heptulofuranose?
-
If YES: Proceed to Protocol A .
-
If NO (Reaction Mix): Proceed to Protocol C .
-
-
Solvent Screen: Does the waste contain trace organic solvents (e.g., from HPLC fractions)?
-
Rule: Even 1% Methanol classifies the entire volume as Ignitable Waste (D001) .
-
-
Biologic Screen: Was this sugar used in cell culture media?
-
Rule: If exposed to human/animal cells, treat as Biohazardous Waste regardless of chemical safety.
-
Detailed Disposal Protocols
Protocol A: Pure Solid Substance (Dry Waste)
Best for: Expired reagents, lyophilized powders, or synthesis yields.
-
Containment: Transfer the solid into a screw-top high-density polyethylene (HDPE) or glass jar. Do not use Ziploc bags as primary containment for chemical waste.
-
Labeling: Affix a "Non-Regulated Chemical Waste" label.
-
Constituents: "A-D-altro-3-Heptulofuranose (100%)".
-
Hazard Checkbox: Mark "None" or "Irritant" (dust hazard).
-
-
Segregation: Store in the "General Organic Solids" bin. Keep separate from "Oxidizing Solids" (e.g., Nitrates) to prevent potential exothermic reactions.
-
Final Disposition: Vendor pickup for Incineration. (Preferred over landfill to prevent environmental accumulation of research chemicals).
Protocol B: Aqueous Solutions (Drain Disposal)
Best for: Dilute buffers, NMR tube washings (D2O/H2O only).
CRITICAL: You must verify your facility's specific wastewater permit before flushing.
-
Dilution: Ensure the concentration is <5% (w/v).
-
pH Check: Verify pH is between 5.0 and 9.0.
-
Flush: Pour slowly down a lab sink designated for chemical use, flushing with 20 volumes of tap water.
-
Log: Record the disposal in your lab's Chemical Inventory System to maintain accurate stock levels.
Protocol C: Mixed Chemical Waste (Solvent Contamination)
Best for: Mother liquors, HPLC waste, reaction byproducts.
-
Characterize: Identify the primary solvent (e.g., Acetonitrile, Methanol).
-
Segregate:
-
Halogenated: If DCM/Chloroform is present.[1]
-
Non-Halogenated: If only Methanol/Ethanol/Acetone is present.
-
-
Labeling: Use a Hazardous Waste Label.
-
Constituents: List the Solvent % first, then "Trace A-D-altro-3-Heptulofuranose".
-
Example: "Acetonitrile (90%), Water (9%), Heptulofuranose (1%)".
-
-
Storage: Store in a closed safety can inside a flammable cabinet until vendor pickup.
Decision Matrix & Workflow
The following diagram illustrates the logical decision path for disposing of A-D-altro-3-Heptulofuranose, ensuring no step of the hazard assessment is missed.
Figure 1: Logic flow for determining the correct waste stream based on contamination and physical state.
Emergency Procedures: Spills & Exposure
Even low-hazard carbohydrates require professional handling to maintain a culture of safety.
-
Small Spill (Solid):
-
Small Spill (Liquid):
-
Absorb with standard inert absorbent (vermiculite or paper towels).
-
Dispose of absorbent as solid chemical waste.
-
-
Exposure:
References
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Identification: Defining Hazardous Waste under RCRA (40 CFR Part 261).[6] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Waste Disposal Guide: Biological and Chemical Waste Segregation. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
